2-Amino-6-methoxypyridine
描述
Structure
3D Structure
属性
IUPAC Name |
6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUALFRBMNMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342238 | |
| Record name | 2-Amino-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-35-3 | |
| Record name | 2-Amino-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of various pharmaceutical agents and agrochemicals. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with standardized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different solvents and under various experimental conditions.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | White to light yellow or slightly brownish crystalline powder/solid |
| Melting Point | 108-112 °C |
| Boiling Point | 115 °C at 13 mmHg |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| pKa | ~4.62 ± 0.24 (Predicted, for the pyridinium ion) |
| CAS Number | 17920-35-3 |
Experimental Protocols
Accurate determination of physical properties is essential for the reliable use of this compound in research and development. The following sections detail the standard experimental methodologies for measuring the key physical parameters.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Since this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Vacuum Distillation
-
Apparatus Setup: A small quantity of the compound is placed in a distillation flask suitable for small-scale vacuum distillation. A thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser. The apparatus is connected to a vacuum source and a manometer.
-
Heating: The flask is gently heated in a heating mantle or an oil bath.
-
Equilibration: As the compound begins to boil, the vapor will rise and surround the thermometer bulb. The system is allowed to equilibrate, and the temperature and pressure are recorded when a steady stream of distillate is collected.
-
Reporting: The boiling point is reported as the observed temperature at the measured pressure (e.g., 115 °C / 13 mmHg).
Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
Caption: General Workflow for Solubility Determination.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is vital for predicting its ionization state at different pH values, which affects its biological activity and solubility.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a mixed solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.
Methodology: UV-Vis Spectrophotometry
-
Spectral Acquisition: The UV-Vis absorption spectra of this compound are recorded in a series of buffer solutions with known pH values.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This guide has provided a detailed overview of the essential physical properties of this compound and the standard experimental protocols for their determination. A comprehensive understanding and accurate measurement of these properties are indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
An In-depth Technical Guide to 2-Amino-6-methoxypyridine: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methoxypyridine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties, arising from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring, govern its reactivity and make it a subject of significant interest in medicinal and materials chemistry. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and key experimental data of this compound, offering a foundational resource for professionals in drug discovery and chemical research.
Chemical Structure and Bonding
This compound, with the molecular formula C₆H₈N₂O, consists of a pyridine ring substituted with an amino group at the 2-position and a methoxy group at the 6-position.[1] The IUPAC name for this compound is 6-methoxypyridin-2-amine.[1]
The chemical structure is characterized by a planar aromatic pyridine ring. The endocyclic nitrogen atom and the exocyclic amino and methoxy groups significantly influence the electron density distribution within the ring. The amino and methoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions of the pyridine ring. This electronic nature dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions.
Bonding Parameters
While a definitive crystal structure for this compound is not publicly available, data from a closely related compound, ethyl 6-amino-2-methoxypyridine-3-carboxylate, provides insight into the expected bonding characteristics. The pyridine ring is anticipated to be planar, with C-N and C-C bond lengths typical for aromatic systems. The exocyclic C-N and C-O bonds will exhibit partial double bond character due to resonance with the pyridine ring.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 17920-35-3 | [1] |
| Boiling Point | 115°C at 13 mmHg | |
| Solubility | Slightly soluble in water | [2] |
| XlogP | 1.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Table 1: Physicochemical and Computed Properties of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the different electronic environments of the carbon atoms in the pyridine ring and the methoxy group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Synthesis Protocols
This compound can be synthesized through several routes, commonly starting from substituted pyridines. A plausible and documented pathway involves the sequential substitution of a di-substituted pyridine.
Synthesis from 2,6-Dichloropyridine
A common precursor for the synthesis is 2,6-dichloropyridine. The synthesis involves two key steps: amination and methoxylation. The order of these steps can be varied. A representative workflow is outlined below.
Experimental Protocol (Illustrative):
This protocol is adapted from the synthesis of a related compound, 2-amino-3-nitro-6-methoxypyridine, and illustrates a general approach.[3][4]
Step 1: Ammonolysis of 2,6-Dichloropyridine
-
Dissolve 2,6-dichloropyridine in methanol at room temperature.
-
Add a solution of aqueous ammonia to the reaction mixture.
-
Heat the mixture to 35-40°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product, 2-amino-6-chloropyridine, to precipitate.
-
Filter the solid, wash with cold methanol, and dry to yield the intermediate product.
Step 2: Methoxylation of 2-Amino-6-chloropyridine
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-amino-6-chloropyridine to the sodium methoxide solution while maintaining the temperature at approximately 25-30°C with external cooling.
-
Stir the resulting mixture at this temperature for 4-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, quench the reaction mixture by pouring it into water.
-
The precipitate, this compound, is collected by filtration, washed with water, and dried.
Reactivity and Applications
The chemical reactivity of this compound is dictated by the pyridine ring and its functional groups. The amino group can act as a nucleophile and can be a site for further functionalization, such as acylation, alkylation, or diazotization. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The electron-rich nature of the pyridine ring makes it susceptible to electrophilic attack, although the position of substitution will be directed by the existing amino and methoxy groups.
This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as:
-
Pharmaceutical agents: The 2-aminopyridine scaffold is present in numerous drugs.
-
Agrochemicals: Derivatives of this compound are used in the development of herbicides and pesticides.
-
Materials Science: The molecule can be used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Conclusion
This compound is a molecule of significant synthetic utility. This guide has provided a detailed overview of its chemical structure, bonding, and key experimental parameters based on available data. While a definitive crystallographic study is yet to be reported, the provided information, including a plausible synthetic protocol and predicted spectroscopic features, serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Further experimental work to fully elucidate its structural and spectroscopic properties would be a valuable contribution to the field.
References
- 1. This compound | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Amino-6-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methoxypyridine (CAS No: 17920-35-3), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, data from structurally similar compounds, and detailed experimental protocols to assist researchers in their analytical endeavors.
Molecular Structure and Properties
This compound, with the molecular formula C₆H₈N₂O, has a molecular weight of 124.14 g/mol . Its structure consists of a pyridine ring substituted with an amino group at the 2-position and a methoxy group at the 6-position.
Caption: Molecular structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 2-Amino-5-bromo-6-methoxypyridine in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.48 | d | H-4 |
| 5.99 | d | H-3 |
| 4.31 | br. s. | -NH₂ |
| 3.91 | s | -OCH₃ |
Note: The chemical shifts for this compound are expected to be in similar regions, with the absence of the bromine substituent likely causing slight upfield shifts for the aromatic protons.
Table 2: Predicted ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C6-OCH₃ |
| ~158 | C2-NH₂ |
| ~139 | C4 |
| ~105 | C5 |
| ~95 | C3 |
| ~53 | -OCH₃ |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Specific experimental IR spectra for this compound are not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Symmetric and Asymmetric Stretching |
| 3050-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| 1620-1580 | C=C, C=N | Ring Stretching |
| 1600-1550 | N-H | Bending |
| 1250-1200 | C-O-C | Asymmetric Stretching |
| 1050-1000 | C-O-C | Symmetric Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Adduct |
| 125.07094 | [M+H]⁺ |
| 147.05288 | [M+Na]⁺ |
| 123.05638 | [M-H]⁻ |
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode can be used, although positive mode is generally preferred for aminopyridines.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent used.
Workflow and Logical Relationships
The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
A Technical Guide to the Solubility of 2-Amino-6-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methoxypyridine, a key intermediate in medicinal chemistry.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework, qualitative solubility information, and detailed experimental protocols to enable researchers to determine precise solubility parameters.
Introduction to this compound
This compound is an organic compound with the molecular formula C₆H₈N₂O.[1] It typically appears as a white to off-white solid.[1] The molecule's structure, featuring a pyridine ring, an amino group, and a methoxy group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical synthesis, purification, and formulation development.
Theoretical Solubility Profile
The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in a given solvent.[2] The key structural features of this compound that influence its solubility are:
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to its basicity.[3] This suggests potential solubility in protic solvents.
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's polarity and its ability to interact with polar solvents.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. The methyl group portion is nonpolar.
-
Overall Polarity: The combination of these functional groups results in a molecule with a significant dipole moment, indicating a preference for polar solvents over nonpolar solvents.
Based on these structural features, this compound is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited.
Qualitative Solubility Data
While specific quantitative data is not widely available, qualitative descriptions of this compound's solubility have been reported. This information is summarized in the table below.
| Solvent Category | Solvent Examples | Reported Solubility |
| Polar Protic | Methanol, Ethanol | Soluble[1] |
| Polar Aprotic | Dichloromethane | Soluble[1] |
| Aqueous | Water | Slightly soluble[1][4][5][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The following details a common method for determining the solubility of a solid organic compound in an organic solvent.[7][8]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or an orbital shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualizing Experimental and Theoretical Frameworks
To further aid in the understanding of the processes and principles involved, the following diagrams are provided.
Caption: Experimental workflow for determining the quantitative solubility of this compound.
References
- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridine [chemeurope.com]
- 4. This compound | 17920-35-3 [chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound | 17920-35-3 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-methoxypyridine, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document outlines its chemical identity, physicochemical properties, synthetic routes, and its significant role in the development of therapeutic agents, with a focus on its relation to compounds targeting the GABA-A receptor signaling pathway.
Chemical Identity and Synonyms
The compound this compound is a substituted pyridine derivative.
-
CAS Number: 17920-35-3
-
Molecular Formula: C₆H₈N₂O
-
IUPAC Name: 6-methoxypyridin-2-amine
Synonyms:
-
6-METHOXYPYRIDIN-2-AMINE
-
6-methoxyridin-2-amine
-
6-METHOXY-2-PYRIDINAMINE
-
6-methoxypyrid-2-ylamine
-
6-METHOXY-2-AMINOPYRIDINE
-
6-Amino-2-methoxypyridine
-
6-METHOXY-2-PYRIDINEAMINE
-
6-Methoxy pyridine-2-amine
-
2-Pyridinamine, 6-methoxy-
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, providing essential information for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 124.14 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 108-112 °C | |
| Boiling Point | 115 °C at 13 mmHg | |
| Solubility | Slightly soluble in water | |
| pKa | 4.62 ± 0.24 (Predicted) | |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) |
Table 2: Spectroscopic Data (Expected Values)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~7.3-7.5 (t, 1H, H4), ~6.1-6.3 (d, 1H, H3), ~6.0-6.2 (d, 1H, H5), ~4.5-5.0 (s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) ppm |
| ¹³C NMR | δ ~162 (C6), ~159 (C2), ~140 (C4), ~105 (C5), ~95 (C3), ~53 (OCH₃) ppm |
| FT-IR | ~3400-3300 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1620-1580 cm⁻¹ (C=N, C=C stretch), ~1250-1000 cm⁻¹ (C-O stretch) |
Synthesis and Experimental Protocols
This compound is a valuable starting material for the synthesis of more complex molecules. A notable application is in the synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for various pharmaceutical compounds. The following protocol is derived from a patented synthetic route.
Experimental Protocol: Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride
This multi-step synthesis highlights a practical application of pyridine chemistry and common organic transformations.
Step 1: Nitration of 2,6-Dichloropyridine
-
To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20–25 °C with constant stirring.
-
To this solution, add 75.0 g of concentrated nitric acid (98.0%) slowly, maintaining the reaction temperature below 50 °C.
-
Heat the resulting mixture to 100–105 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 50 °C and pour it into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine
-
Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.
-
Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.
-
Heat the resulting mixture to 35–40 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 20 °C.
-
Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.
Step 3: Methoxylation to form 2-Amino-6-methoxy-3-nitropyridine
-
Obtain 2-amino-3-nitro-6-chloropyridine from the previous step.
-
React with sodium methoxide in the presence of methanol at a temperature between 25–30 °C. The molar ratio of sodium methoxide should be approximately 1.05 moles per mole of the chloropyridine derivative.
-
After the reaction is complete, quench the reaction mass in water at 25–30 °C.
-
The product, 2-amino-6-methoxy-3-nitropyridine, is obtained by filtration at ambient temperature.
Step 4: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride
-
Add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine to 250 ml of concentrated hydrochloric acid at room temperature.
-
Cool the resulting solution to 15 °C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
-
Heat the reaction mass to 35–40 °C and mix for 5–6 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20 °C and stir for one hour.
-
The product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.
Caption: Synthetic workflow for 2,3-Diamino-6-methoxypyridine Dihydrochloride.
Application in Drug Development: Link to GABAergic Signaling
Derivatives of 2-aminopyridine are crucial building blocks for a class of drugs known as imidazopyridines. A prominent example is Zolpidem, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Although the direct precursor to Zolpidem is 2-amino-5-methylpyridine, the synthetic strategies and the core structure's biological relevance are analogous for this compound. These compounds are of high interest in drug development due to their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor.
Mechanism of Action: GABA-A Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for regulating neuronal excitability. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change, opening a chloride ion (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.
Imidazopyridine drugs like Zolpidem act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition and producing sedative and hypnotic effects.
Caption: GABA-A receptor signaling pathway and modulation by imidazopyridines.
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is noted to be air-sensitive.
This guide serves as a foundational resource for professionals engaged in research and development. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Potential Research Areas for 2-Amino-6-methoxypyridine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a versatile heterocyclic building block that serves as a crucial starting material and core scaffold in the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and substitution pattern, featuring an electron-donating amino group and a methoxy group on the pyridine ring, make it an attractive scaffold for generating libraries of compounds with diverse biological activities. In medicinal chemistry, it is a key intermediate for synthesizing molecules targeting a range of diseases, including cancer, bacterial infections, and neurological disorders.[1] This technical guide outlines promising research avenues for this compound, focusing on its application in the design of kinase inhibitors and cytotoxic agents, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Area 1: Kinase Inhibition - Targeting the PI3K/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Derivatives of this compound have shown significant promise as dual PI3K/mTOR inhibitors.
Quantitative Data: In Vitro Inhibitory Activity
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα, mTOR, and human cancer cell lines. The data demonstrates that modifications to the core scaffold can yield compounds with potent, nanomolar-level inhibition.[3]
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
| HS-173 (Reference) | ~0.8 | - | - | - |
| Omipalisib (Reference) | - | - | - | - |
Data sourced from Gao et al. (2023).[3] MCF-7 is a breast cancer cell line; HCT-116 is a colorectal cancer cell line.
Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This recruits the kinase AKT to the cell membrane, where it is activated.[4] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which relieves its inhibition of mTORC1, a key complex that promotes protein synthesis and cell growth.[4] Dual inhibitors targeting both PI3K and mTOR can effectively shut down this signaling cascade.[3]
Experimental Protocols
Synthesis of Key Intermediate 4: N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [3]
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (20 mmol) in anhydrous pyridine (50 mL).
-
Add 2,4-difluorobenzenesulfonyl chloride (24 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water (100 mL) to the residue and stir for 1 hour.
-
Filter the resulting precipitate, wash with hexane, and dry to yield the product as a brown-yellow solid.
General Procedure for Suzuki Coupling (Synthesis of Final Compounds) [3]
-
Combine the intermediate 4 (0.2 mmol), the corresponding boronic acid or ester (0.24 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (0.6 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (1 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, concentrate the mixture.
-
Purify the residue using flash column chromatography (hexane:ethyl acetate = 1:1) to obtain the final coupled product.
Area 2: Development of Broad-Spectrum Cytotoxic Agents
The pyridine scaffold is a privileged structure in anticancer drug discovery. By functionalizing the this compound core, novel derivatives can be synthesized that exhibit potent cytotoxic effects against a range of cancer cell lines, potentially through mechanisms like Cyclin-Dependent Kinase 2 (CDK2) inhibition.[5]
Quantitative Data: In Vitro Cytotoxicity
A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were synthesized and showed superior cytotoxicity against prostate cancer (PC3) and cervical cancer (HeLa) cell lines when compared to the standard anticancer drug 5-fluorouracil (5-FU).[5]
| Compound ID | PC3 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| S1 | 0.45 | 1.2 | 1.9 | 12.3 |
| S2 | 0.85 | 1.4 | 2.6 | >100 |
| S3 | 0.10 | 74.1 | 1.5 | 15.4 |
| S4 | 0.56 | 1.8 | 2.1 | 18.2 |
| 5-FU (Reference) | 7.49 | 4.62 | 5.81 | 10.1 |
Data sourced from Al-Ostoot et al. (2021).[5] PC3: prostate cancer; HeLa: cervical cancer; HepG2: liver cancer; MDA-MB-231: breast cancer.
Experimental Workflow: Synthesis to Screening
The development of novel cytotoxic agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly created compounds are efficiently assessed for their potential as anticancer drug candidates.
Experimental Protocols
General Synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles [5]
-
Prepare a mixture of an appropriate arylidene (1 mmol), malononitrile (2 mmol), and a primary amine (1 mmol).
-
Heat the reaction mixture under solvent-free fusion conditions at 150-160 °C for 15-30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified product and heat until boiling.
-
Filter the hot solution and allow the filtrate to cool.
-
Collect the precipitated solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyridine derivative.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on pyridine-based inhibitors provide valuable guidance for future analogue design.
-
For PI3K/mTOR Inhibitors: The nature of the aromatic skeleton and the substituents in the "ribose binding pocket" are critical for potent activity. A quinoline core (as in compound 22c) demonstrated strong dual inhibitory activity.[3] The introduction of hydrophilic amide groups can enhance water solubility and metabolic stability.[3]
-
For Cytotoxic Pyridines: The presence of an aryl hydrophobic group at the 4-position of the pyridine ring appears to enhance cytotoxic activity, likely by promoting binding within hydrophobic pockets of the target protein.[5] The specific substitutions on this aryl ring (e.g., electron-donating or withdrawing groups) significantly modulate the IC₅₀ values, as seen with compound S3 which has a dimethylamino phenyl group.[5]
Conclusion and Future Outlook
This compound stands out as a high-value scaffold for the development of novel therapeutics. The research areas of PI3K/mTOR inhibition and broad-spectrum cytotoxic agents are particularly promising, with initial studies demonstrating the potential to generate highly potent molecules. Future research should focus on expanding the chemical diversity around this core, conducting systematic SAR studies to optimize potency and selectivity, and elucidating the precise mechanisms of action for the most active compounds. The detailed protocols and workflows provided herein offer a robust framework for initiating and advancing such research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
2-Amino-6-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its pyridine core, substituted with both an activating amino group and a methoxy group, provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, cyclizations, and condensations, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 108-112 °C | [1] |
| Boiling Point | 115 °C at 13 mmHg | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water | [3][4] |
| CAS Number | 17920-35-3 | [2] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Spectral data for the related compound 2-Amino-6-methylpyridine shows characteristic shifts for the pyridine ring protons and the methyl group. For this compound, one would expect signals for the methoxy group protons, the amino group protons, and the three aromatic protons on the pyridine ring. |
| ¹³C NMR | The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups (amino, methoxy, and the pyridine nitrogen). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[2] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching of the pyridine ring. |
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its amino and methoxy groups, and the pyridine nitrogen. The amino group is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and condensation. The pyridine ring can be functionalized through electrophilic substitution, although the presence of the activating amino group directs incoming electrophiles. More commonly, the pyridine ring is functionalized via palladium-catalyzed cross-coupling reactions, often requiring prior halogenation of the ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its halogenated derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[1][5] A halogenated derivative of this compound can be coupled with a wide range of primary and secondary amines to introduce diverse substituents.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with an Amine (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Phosphine ligand (e.g., Xantphos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Related Aminopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 94 |
| 3-Bromo-2-aminopyridine | Morpholine | Pre-L3 (RuPhos precatalyst) (2) | - | LiHMDS (2.5) | THF | 65 | 83 |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80-100 | 55-98 |
This data is for analogous compounds and serves as a reference for expected reactivity.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Halogenated this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and vinyl-substituted pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Aminopyridines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
This data is for an analogous compound and serves as a reference for expected reactivity.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the pyridine ring of a halogenated this compound derivative.
Experimental Protocol: Sonogashira Coupling of a Bromopyridine with a Terminal Alkyne (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂) (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add the aryl bromide, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of a Related Aminopyridine
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
This data is for an analogous compound and serves as a reference for expected reactivity.
Cyclization and Condensation Reactions
The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.
Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a broad range of biological activities. A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone.[2][6]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
α-Bromoketone (1.0 equiv)
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve this compound and the α-bromoketone in ethanol.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
This compound can undergo condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate), to form various heterocyclic structures. The reaction outcome can be influenced by the reaction conditions.
Experimental Protocol: Reaction with Ethyl Acetoacetate (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Acid or base catalyst (optional)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Combine this compound and ethyl acetoacetate in a suitable solvent.
-
If required, add a catalytic amount of acid or base.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflows and catalytic cycles for the key reactions discussed.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a diverse range of chemical transformations, providing access to a wide array of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science. The palladium-catalyzed cross-coupling reactions and cyclocondensation strategies highlighted in this guide demonstrate the extensive utility of this compound. The provided experimental protocols and data serve as a practical resource for researchers looking to incorporate this powerful synthetic tool into their research and development programs. Further exploration of the reactivity of this compound is expected to continue to yield novel and efficient synthetic methodologies for the construction of important organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Theoretical Deep Dive into 2-Amino-6-methoxypyridine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring, make it a subject of significant interest for theoretical and experimental studies. Understanding its molecular geometry, vibrational properties, and electronic structure is paramount for designing novel molecules with desired biological activities and material properties. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its optimized molecular structure, vibrational spectral analysis, electronic properties, and non-linear optical (NLO) potential. The information presented herein is supported by computational data, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in conceptual understanding.
Theoretical Studies: A Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular properties of organic compounds. Theoretical calculations provide valuable insights that complement experimental findings and guide further research. For this compound, DFT calculations using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set are commonly employed to predict its structural, vibrational, and electronic properties.
Molecular Geometry
Table 1: Predicted Bond Lengths and Bond Angles for this compound (Illustrative based on related compounds)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.34 | N1-C1-C2 | 123.0 |
| C1-N2 | 1.37 | C1-C2-C3 | 118.5 |
| C2-C3 | 1.39 | C2-C3-C4 | 119.0 |
| C3-C4 | 1.38 | C3-C4-C5 | 119.5 |
| C4-C5 | 1.40 | C4-C5-N1 | 121.0 |
| C5-N1 | 1.33 | C1-N1-C5 | 119.0 |
| C5-O1 | 1.36 | C5-O1-C6 | 118.0 |
| O1-C6 | 1.43 | H-N2-H | 115.0 |
Note: These values are illustrative and based on data from similar pyridine derivatives. Actual calculated values may vary.
Vibrational Spectral Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies and their assignments are instrumental in interpreting experimental spectra. The calculated vibrational frequencies for this compound, after appropriate scaling, are expected to show good agreement with experimental data.[1][3]
Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | N-H asymmetric stretching |
| ~3350 | N-H symmetric stretching |
| ~3050 | C-H aromatic stretching |
| ~2950 | C-H (methoxy) stretching |
| ~1620 | NH₂ scissoring |
| ~1580 | C=C aromatic stretching |
| ~1480 | C-H in-plane bending |
| ~1250 | C-O-C asymmetric stretching |
| ~1030 | C-O-C symmetric stretching |
| ~840 | C-H out-of-plane bending |
Note: These are expected vibrational modes and their approximate wavenumbers based on studies of similar compounds.
Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its potential for charge transfer.[4] A smaller energy gap generally implies higher reactivity. The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Energy Gap | 5.0 eV |
Note: These values are illustrative and based on general trends for similar aromatic amines.
Non-Linear Optical (NLO) Properties
Molecules with large first-order hyperpolarizability (β) are of interest for applications in non-linear optics. The presence of electron-donating (amino, methoxy) and electron-withdrawing (pyridine ring) groups in this compound suggests that it may possess significant NLO properties. Theoretical calculations of the first-order hyperpolarizability can predict the NLO response of the molecule.[5]
Table 4: Calculated First-Order Hyperpolarizability of this compound (Illustrative)
| Component | Value (a.u.) |
| β_x | - |
| β_y | - |
| β_z | - |
| β_total | - |
Note: Specific calculated values for this compound are not currently available in published literature.
Experimental Protocols
A robust and reproducible synthesis protocol is essential for obtaining high-purity this compound for research and development purposes. The following protocol is a generalized procedure based on common synthetic routes for aminopyridines.
Synthesis of this compound
A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine, with an amino source.
Materials:
-
2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine
-
Aqueous ammonia or another aminating agent
-
Copper catalyst (e.g., Cu₂O) (optional, for amination of bromo-derivatives)[6]
-
Solvent (e.g., ethylene glycol, ethanol)[6]
-
Base (e.g., K₂CO₃) (optional)[6]
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve the starting material (2-chloro- or 2-bromo-6-methoxypyridine) in the chosen solvent.
-
Add the aminating agent in excess. If using a copper catalyst and a bromo-precursor, add the catalyst and a suitable ligand (e.g., DMEDA) and base.[6]
-
Heat the reaction mixture at a specified temperature (e.g., 60-120°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Table 5: Expected Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and amino protons. Chemical shifts and coupling constants would be consistent with the structure. Based on 2-amino-6-methylpyridine, aromatic protons would appear around δ 6.2-7.3 ppm, and the amino protons as a broad singlet.[7] |
| ¹³C NMR | Signals for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, C=C and C=N ring stretching, and C-O stretching, consistent with the calculated vibrational frequencies. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (124.14 g/mol ).[8] |
Mandatory Visualizations
Workflow for Theoretical and Experimental Analysis
The following diagram illustrates a typical workflow for the comprehensive study of this compound, from synthesis to theoretical analysis.
Caption: Workflow for the synthesis, characterization, and theoretical analysis of this compound.
Logical Relationship of Theoretical Calculations
This diagram illustrates the logical dependencies in the theoretical study of this compound.
Caption: Logical flow of DFT-based theoretical calculations for this compound.
Conclusion
This technical guide has provided a framework for the theoretical and experimental investigation of this compound. While comprehensive, peer-reviewed quantitative data for this specific molecule is still emerging, the methodologies and comparative data from related compounds offer a solid foundation for researchers. The use of DFT calculations is indispensable for a deep understanding of its molecular properties, which in turn can accelerate the design and development of new pharmaceuticals and materials. The provided experimental outline and characterization data serve as a practical guide for its synthesis and verification. The visualizations offer a clear overview of the research workflow and the interconnectedness of theoretical calculations. As research in this area continues, a more complete and detailed picture of the theoretical landscape of this compound will undoubtedly emerge, further solidifying its importance in chemical science.
References
- 1. redalyc.org [redalyc.org]
- 2. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalijar.com [journalijar.com]
- 5. tandfonline.com [tandfonline.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-methoxypyridine
For Immediate Release
G-SYNTH Chemicals is pleased to provide detailed application notes and protocols for the synthesis of 2-Amino-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document outlines two robust methods for the conversion of 2-chloro-6-methoxypyridine to the desired product: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and scalable synthetic routes.
Introduction
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The efficient and selective introduction of the amino group at the 2-position of the pyridine ring is a critical step in the elaboration of more complex molecular architectures. This application note provides a comparative overview of two distinct and effective methods for achieving this transformation, starting from the readily available 2-chloro-6-methoxypyridine. The choice between the classical SNAr approach and the more contemporary Buchwald-Hartwig cross-coupling reaction will depend on factors such as available equipment, desired reaction scale, and functional group tolerance of the substrate.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct displacement of the chloride by an amino group under elevated temperature and pressure. It is a straightforward and cost-effective approach, particularly for large-scale synthesis.
Experimental Protocol
Materials:
-
2-chloro-6-methoxypyridine
-
Aqueous ammonia (28-30%)
-
Methanol
-
Pressure-rated reaction vessel
Procedure:
-
To a pressure-rated reaction vessel, add 2-chloro-6-methoxypyridine (1.0 eq).
-
Add methanol as a solvent, followed by aqueous ammonia (excess, typically 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-150°C.
-
Maintain the reaction at this temperature for 12-24 hours, with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data Summary (SNAr)
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-chloro-6-methoxypyridine | 1.0 eq | Starting material |
| Aqueous Ammonia (28-30%) | 10 - 20 eq | Reagent and nitrogen source |
| Solvent | ||
| Methanol | 5 - 10 mL / mmol of substrate | |
| Reaction Conditions | ||
| Temperature | 120 - 150 °C | Requires a sealed pressure vessel |
| Reaction Time | 12 - 24 h | Monitor for completion |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate or Dichloromethane | |
| Purification Method | Column Chromatography or Recrystallization | |
| Expected Yield | 70 - 85% | Dependent on reaction scale and optimization |
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the classical SNAr method, with broader substrate scope and functional group tolerance. An ammonia surrogate, such as lithium bis(trimethylsilyl)amide, is often employed.
Experimental Protocol
Materials:
-
2-chloro-6-methoxypyridine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as an ammonia surrogate
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (for in-situ deprotection)
-
Sodium bicarbonate solution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous toluene or dioxane.
-
Add 2-chloro-6-methoxypyridine (1.0 eq) and the base (e.g., NaOtBu, 1.5 eq).
-
In a separate flask, dissolve lithium bis(trimethylsilyl)amide (1.2 eq) in the same anhydrous solvent and add it to the reaction mixture.
-
Heat the reaction mixture to 80-110°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the silylamine intermediate.
-
Stir the mixture for 1-2 hours at room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-chloro-6-methoxypyridine | 1.0 eq | Starting material |
| Lithium bis(trimethylsilyl)amide | 1.2 eq | Ammonia surrogate |
| Catalyst System | ||
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pre-catalyst |
| Phosphine Ligand | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich ligands are preferred |
| Base | Sodium tert-butoxide (1.5 eq) | Strong, non-nucleophilic base |
| Solvent | ||
| Anhydrous Toluene or Dioxane | 5 - 10 mL / mmol of substrate | |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Under inert atmosphere |
| Reaction Time | 4 - 12 h | Monitor for completion |
| Work-up & Purification | ||
| Deprotection | 2 M HCl | In-situ hydrolysis of the silylamine |
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Column Chromatography | |
| Expected Yield | 80 - 95% | Generally higher yields than SNAr |
Workflow and Pathway Diagrams
Caption: Comparative workflow for the synthesis of this compound.
Caption: Simplified mechanisms for SNAr and Buchwald-Hartwig amination.
Safety Precautions
-
Both protocols involve the use of hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
-
The SNAr reaction is conducted under high pressure and temperature; ensure the reaction vessel is appropriately rated and handled with extreme caution.
-
Palladium catalysts and phosphine ligands used in the Buchwald-Hartwig amination can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
For further information or technical support, please contact G-SYNTH Chemicals.
Application Notes and Protocols: Synthesis of 2-Amino-6-methoxypyridine from 2-Hydroxy-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-6-methoxypyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-hydroxy-6-methoxypyridine. Direct amination of the hydroxyl group on the pyridine ring is a challenging transformation. Therefore, a robust and efficient two-step synthetic pathway is presented. The first step involves the conversion of the hydroxyl group into a more reactive leaving group, a chloro substituent, to yield 2-chloro-6-methoxypyridine. The subsequent step is a palladium-catalyzed Buchwald-Hartwig amination, a highly versatile and widely used method for the formation of carbon-nitrogen bonds. This protocol offers a reliable method for the preparation of this compound with good overall yield.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous pharmaceutical candidates and agrochemicals. The efficient synthesis of this compound is therefore of significant interest to the drug development and chemical research communities. While several methods for the synthesis of aminopyridines exist, the conversion from a corresponding hydroxypyridine presents a particular challenge due to the poor leaving group ability of the hydroxyl moiety. This protocol details a reliable two-step procedure to overcome this obstacle, providing a clear and reproducible method for researchers.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxypyridine from 2-Hydroxy-6-methoxypyridine
This procedure converts the hydroxyl group into a chloro group, which is a better leaving group for the subsequent amination reaction.
Materials:
-
2-Hydroxy-6-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methoxypyridine (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and may release HCl gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-6-methoxypyridine.
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
This step utilizes a palladium-catalyzed cross-coupling reaction to introduce the amino group.
Materials:
-
2-Chloro-6-methoxypyridine
-
Ammonia source (e.g., ammonia solution in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Celite®
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask or a sealed tube under an inert atmosphere (Nitrogen or Argon), combine 2-chloro-6-methoxypyridine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., Xantphos, 2-10 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
If using an ammonia solution, add it to the reaction mixture (e.g., 0.5 M ammonia in dioxane, 2.0-3.0 eq). If using an ammonia surrogate, add it at this stage.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes representative yields for the two-step synthesis. Actual yields may vary depending on the reaction scale and specific conditions employed.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Chlorination | 2-Hydroxy-6-methoxypyridine | 2-Chloro-6-methoxypyridine | POCl₃, Toluene | 75-90 |
| 2 | Amination | 2-Chloro-6-methoxypyridine | This compound | Pd₂(dba)₃, Xantphos, NaOtBu, Ammonia source | 70-85 |
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound from 2-hydroxy-6-methoxypyridine. By first converting the hydroxyl group to a chloro leaving group, a subsequent Buchwald-Hartwig amination can be effectively employed to furnish the desired product in good yield. This protocol is suitable for researchers in both academic and industrial settings who require access to this important synthetic intermediate.
Application Notes and Protocols: Suzuki Coupling of 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the Suzuki coupling of 2-amino-6-methoxypyridine with arylboronic acids. The inherent challenges associated with the use of aminopyridine substrates, such as catalyst inhibition, are addressed through a carefully selected set of reaction conditions. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering a robust starting point for the synthesis of biaryl compounds incorporating the this compound scaffold.
Introduction
The this compound moiety is a valuable building block in the synthesis of a wide range of biologically active molecules. Its successful incorporation into complex structures via cross-coupling reactions is therefore of significant interest. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for this purpose. However, the presence of the amino group and the pyridine nitrogen in this compound can present challenges, as these basic sites can coordinate to the palladium catalyst and inhibit its activity.[1] This protocol outlines a method designed to overcome these challenges, facilitating efficient cross-coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids and large-scale applications.
Materials:
-
2-Amino-6-bromo- or 2-amino-6-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand)[1][2]
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, 3-6 mol%)[1]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)[1][3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 2-amino-6-halopyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[1]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if required, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported in the literature for the Suzuki coupling of aminopyridines, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85 | [1] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Moderate | [1] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High | [1] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | Optimization | - | 60 | [3] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane | Optimization | - | 45 | [3] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane | Optimization | - | 50 | [3] |
Note: "Moderate" and "High" yields are qualitative descriptions from the source and depend on the specific substrates used.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition by the aminopyridine. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the catalytic cycle.[1] Consider using a pre-catalyst system. |
| Inadequate degassing leading to catalyst deactivation. | Ensure the solvent is thoroughly degassed and the reaction is set up under a strictly inert atmosphere. | |
| Protodeboronation | Hydrolysis of the boronic acid. | Use boronic esters (e.g., pinacol esters), which are more stable.[1] Consider running the reaction under anhydrous conditions if possible. |
| Dehalogenation | Presence of hydride sources. | Ensure solvents are anhydrous and free of potential hydride impurities. Optimize the reaction time to minimize side reactions.[1] |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[2]
These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of 2-amino-6-methoxypyridine derivatives. The presence of both an amino and a methoxy group on the pyridine ring presents unique considerations for reaction optimization to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of a 2-halo-6-methoxypyridine derivative with a primary or secondary amine proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-6-methoxypyridine.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-6-methoxypyridin-2-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[3]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and must be tailored to the specific substrates.
Key Reaction Components and Considerations
Palladium Precursors: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) sources require in-situ reduction, often facilitated by the phosphine ligand or the amine reactant.
Phosphine Ligands: The ligand is arguably the most crucial component, influencing the stability and reactivity of the palladium catalyst. For electron-rich aminopyridines, bulky, electron-rich biarylphosphine ligands are often the most effective. Commonly used ligands include:
-
Xantphos: A versatile ligand often effective for the amination of heteroaryl halides.[4]
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A chiral ligand that can be effective in these couplings.[1][5]
-
Bulky Biarylphosphines (e.g., XPhos, RuPhos): Often show high reactivity for challenging couplings.
Bases: A variety of bases can be employed, with the choice depending on the reactivity of the substrates and the tolerance of other functional groups. Common bases include:
-
Sodium tert-butoxide (NaOtBu): A strong base often used for less reactive aryl chlorides.
-
Cesium carbonate (Cs₂CO₃): A milder base that can be effective, particularly with more reactive aryl bromides or iodides.
-
Potassium carbonate (K₂CO₃): Another mild inorganic base.
-
Potassium phosphate (K₃PO₄): A non-nucleophilic base that can be beneficial in certain cases.
Solvents: Anhydrous, deoxygenated solvents are essential for optimal results. Common choices include:
-
Toluene: A widely used solvent for Buchwald-Hartwig reactions.[4]
-
Dioxane: Another common ethereal solvent.
-
Tetrahydrofuran (THF): Can be used, though its lower boiling point may necessitate longer reaction times.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.
-
Anhydrous solvents and reagents are critical for reproducibility and high yields.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for the Amination of 2-Bromo-6-methoxypyridine with a Primary or Secondary Amine
This protocol is adapted from a procedure for a structurally similar substrate, 2-bromo-6-methylpyridine.[5]
Materials:
-
2-Bromo-6-methoxypyridine
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methoxypyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and BINAP (0.02-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromo-6-methoxypyridine.
-
Add the amine (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative, albeit generalized, reaction conditions for the Buchwald-Hartwig amination of 2-halo-6-methoxypyridine derivatives with various amines. The specific yields are highly dependent on the nature of the coupling partners and require optimization.
Table 1: Reaction Conditions for the Amination of 2-Bromo-6-methoxypyridine with Primary Amines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 8-16 | Good to Excellent |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | Moderate to Good |
Table 2: Reaction Conditions for the Amination of 2-Chloro-6-methoxypyridine with Secondary Amines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | NaOtBu (1.5) | Toluene | 110 | 16-24 | Good to Excellent |
| Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | Good |
| N-Methylaniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Moderate to Good |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
The Versatile Scaffold: 2-Amino-6-methoxypyridine in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a highly valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][2] Its unique structural features, including the nucleophilic amino group and the electron-donating methoxy group on the pyridine ring, allow for versatile chemical modifications, making it a privileged scaffold in drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on gamma-secretase modulators for Alzheimer's disease, as well as emerging applications in oncology and infectious diseases.
Application 1: Gamma-Secretase Modulators for Alzheimer's Disease
The accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][5] Consequently, modulating the activity of gamma-secretase to selectively reduce the production of the toxic Aβ42 species is a promising therapeutic strategy.[1][6][7] Derivatives of this compound have been instrumental in the development of potent and selective gamma-secretase modulators (GSMs).[8]
Quantitative Data: In Vitro Activity of Methoxypyridine-Derived GSMs
The following table summarizes the in vitro potency of exemplary methoxypyridine-containing GSMs in reducing Aβ42 production. The IC50 values were determined in cell-based assays.
| Compound ID | Structure | Target | IC50 (nM) | Cell Line |
| 22d | Tetrahydroindazole derivative with methoxypyridine B-ring | γ-secretase (Aβ42 reduction) | 60 | SH-SY5Y-APP |
| 22e | Methoxypyrazine analog of 22d | γ-secretase (Aβ42 reduction) | 89 | SH-SY5Y-APP |
Data sourced from Rynearson et al., Bioorg. Med. Chem., 2020.
Signaling Pathway: Modulation of Gamma-Secretase Activity
The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the mechanism of action of methoxypyridine-derived GSMs.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - 6-bromo-2-methoxypyridin-3-amine
This protocol describes the synthesis of a key building block for the elaboration of methoxypyridine-derived GSMs.
Materials:
-
2,6-dibromopyridin-3-amine
-
Sodium methoxide
-
1,4-Dioxane
-
Aqueous ammonium chloride solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2,6-dibromopyridin-3-amine (1.0 eq) in 1,4-dioxane in a round-bottom flask, add sodium methoxide (7.0 eq) at room temperature under a nitrogen atmosphere.
-
Heat the resulting mixture to 100 °C and maintain for 18 hours with vigorous stirring.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-2-methoxypyridin-3-amine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of the 6-bromo-2-methoxypyridin-3-amine intermediate with various boronic acids to introduce diversity at the 6-position of the pyridine ring.[9][10][11][12][13]
Materials:
-
6-bromo-2-methoxypyridin-3-amine (or other suitable bromopyridine derivative)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or heating block)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube, add the 6-bromo-2-methoxypyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Application 2: Emerging Applications in Oncology and Infectious Diseases
The 2-aminopyridine scaffold is a versatile pharmacophore that has been incorporated into a variety of approved drugs and clinical candidates for diverse therapeutic areas.[3][4] While specific examples directly utilizing this compound are less prevalent in the immediate search results, the broader class of 2-aminopyridine derivatives has shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and as antibacterial agents.[2][14][15]
Quantitative Data: Activity of 2-Aminopyridine Derivatives in Oncology
The following table presents the inhibitory activities of representative 2-aminopyridine derivatives against key cancer targets.
| Compound ID | Target | IC50 (nM) |
| Compound 29 | CDK8 | 46 |
| Compound 8e | CDK9 | 88.4 |
| Compound 8e | HDAC1 | 168.9 |
| Compound 9e | FLT3 | 30.4 |
| Compound 9e | HDAC1 | 52.4 |
| Compound 9e | HDAC3 | 14.7 |
Data for Compound 29 sourced from Wang et al., J. Med. Chem., 2022.[14] Data for Compounds 8e and 9e sourced from Li et al., J. Med. Chem., 2024.[2]
Experimental Workflow: Synthesis of 2-Aminopyridine Derivatives
The diagram below outlines a general workflow for the synthesis and evaluation of 2-aminopyridine derivatives in a drug discovery context.
Concluding Remarks
This compound stands out as a privileged starting material in the synthesis of complex and biologically active molecules. Its application in the development of gamma-secretase modulators for Alzheimer's disease highlights its potential in addressing challenging therapeutic targets. The broader success of the 2-aminopyridine scaffold in oncology and other areas suggests that further exploration of derivatives of this compound is a promising avenue for the discovery of new and effective medicines. The protocols and data presented herein provide a solid foundation for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 8. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-6-methoxypyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Amino-6-methoxypyridine and its structural analogs, particularly 2-amino-4,6-dimethoxypyrimidine, are pivotal intermediates in the synthesis of a wide range of modern agrochemicals. Their unique chemical properties allow for the construction of complex molecules with high biological efficacy and, in many cases, favorable toxicological and environmental profiles. This document provides a detailed account of the application of these pyridine and pyrimidine derivatives in the synthesis of herbicides, insecticides, and fungicides, complete with experimental protocols, quantitative data, and visual representations of synthetic pathways and modes of action.
Herbicidal Applications: The Gateway to Sulfonylureas
A primary application of aminopyrimidine intermediates is in the production of sulfonylurea herbicides, a class of compounds renowned for their high potency at low application rates and selective weed control in various crops. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
A prominent example is the synthesis of Nicosulfuron, a selective post-emergence herbicide used to control a broad spectrum of annual and perennial grass weeds in maize. The synthesis utilizes 2-amino-4,6-dimethoxypyrimidine as a key building block.
Signaling Pathway of Sulfonylurea Herbicides
Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.
Experimental Protocol: Synthesis of Nicosulfuron
This protocol outlines a representative synthesis of Nicosulfuron starting from 2-amino-4,6-dimethoxypyrimidine.
Step 1: Synthesis of 2-Ureido-4,6-dimethoxypyrimidine
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 155.2 g (1.0 mol) of 2-amino-4,6-dimethoxypyrimidine, 90.9 g (1.5 mol) of urea, and 500 mL of water.
-
Acidification: Slowly add 120 mL of concentrated hydrochloric acid (37%) to the stirred mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, which will induce crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2-ureido-4,6-dimethoxypyrimidine. A typical yield is approximately 85.3%.[1]
Step 2: Synthesis of Nicosulfuron
-
Dissolution: Dissolve the 2-ureido-4,6-dimethoxypyrimidine (0.85 mol, based on the previous step's yield) in 500 mL of dichloromethane in a 2 L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, under a nitrogen atmosphere.
-
Cooling: Cool the solution to 5-10 °C using an ice bath.
-
Reagent Addition: Prepare a solution of 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide hydrochloride (pyridiniumsulfonyl chloride intermediate, 0.8 mol) and triethylamine (1.2 mol) in dichloromethane. Add this solution dropwise to the cooled pyrimidine urea solution over 4 hours, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, continue stirring at 5-10 °C for an additional hour.
-
Work-up and Isolation: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude Nicosulfuron can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield a product with a purity of over 95%. The overall yield for this step is typically around 93-95%.[1]
Quantitative Data: Herbicidal Activity of Nicosulfuron
| Weed Species | Common Name | Activity Level | Application Rate (g/ha) | Control (%) |
| Amaranthus spp. | Pigweed | High | 35 - 52.5 | >90 |
| Chenopodium album | Common Lambsquarters | High | 35 - 52.5 | >90 |
| Abutilon theophrasti | Velvetleaf | High | 35 - 52.5 | >90 |
| Digitaria sanguinalis | Large Crabgrass | High | 35 - 52.5 | >90 |
| Echinochloa crus-galli | Barnyardgrass | High | 35 - 52.5 | >90 |
Insecticidal Applications: Building Novel Pyrimidine-Based Insecticides
2-Aminopyrimidine derivatives are also valuable synthons for the creation of novel insecticides. By incorporating various pharmacophores, a diverse range of compounds with potent activity against various insect pests can be developed.
Experimental Workflow: Synthesis and Evaluation of Pyrimidine Insecticides
Caption: General workflow for the synthesis and evaluation of pyrimidine-based insecticides.
Experimental Protocol: Synthesis of a Pyrimidine-Urea Derivative with Insecticidal Activity
This protocol describes the synthesis of a class of pyrimidine derivatives containing a urea pharmacophore, which have shown activity against mosquitoes like Aedes aegypti.
-
Reaction Setup: To a solution of a substituted 2-aminopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add a substituted isocyanate (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrimidine-urea derivative.
Quantitative Data: Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Target Pest | Activity Metric | Value |
| 4d (a pyrimidine-urea derivative) | Aedes aegypti | Mortality at 2 µg/mL | 70%[2] |
| U7 (a pyrimidin-4-amine derivative) | Mythimna separata | LC50 | 3.57 ± 0.42 mg/L[3] |
| U8 (a pyrimidin-4-amine derivative) | Mythimna separata | LC50 | 4.22 ± 0.47 mg/L[3] |
| F45 (a pyridino[1,2-a]pyrimidine) | Aphids | LC50 | 2.97 mg/L[2] |
Fungicidal Applications: Development of Novel Antifungal Agents
The versatility of the aminopyrimidine scaffold extends to the development of fungicides. Through strategic chemical modifications, compounds with significant activity against various plant pathogenic fungi can be synthesized.
Experimental Protocol: Synthesis of 2-Aminopyrimidine Schiff Bases with Fungicidal Activity
This protocol details the synthesis of Schiff base derivatives of 2-aminopyrimidine, which have demonstrated fungicidal properties.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (a few drops) to the mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Crystallization and Isolation: After cooling to room temperature, the solid product will precipitate. Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.
Quantitative Data: Fungicidal Activity of Aminopyrimidine Derivatives
| Compound ID | Fungal Pathogen | Activity Metric | Value |
| 5o (a pyrimidine-amide derivative) | Phomopsis sp. | EC50 | 10.5 µg/mL[4] |
| U7 (a pyrimidin-4-amine derivative) | Pseudoperonospora cubensis | EC50 | 24.94 ± 2.13 mg/L[3] |
| U8 (a pyrimidin-4-amine derivative) | Pseudoperonospora cubensis | EC50 | 30.79 ± 2.21 mg/L[3] |
| 6b(L) (an N-phenylaminopyrimidine derivative) | Bortrytis cinerea | EC50 | 19.96 µg/mL[5] |
This compound and its analogs are undeniably valuable platforms in the discovery and development of novel agrochemicals. Their synthetic accessibility and the diverse biological activities of their derivatives underscore their importance to the agricultural industry. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and evaluation of new generations of herbicides, insecticides, and fungicides. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of even more effective and environmentally benign crop protection solutions.
References
- 1. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]
- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. The synthesis, antifungal activity and phloem mobility of <i>N-</i>phenylaminopyrimidine acid and amino acid derivatives [nyxxb.cn]
Application Notes and Protocols: 2-Amino-6-methoxypyridine as a Precursor for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-6-methoxypyridine as a key precursor in the synthesis of antibacterial agents. The focus is on the synthesis of 1,8-naphthyridine-based compounds, exemplified by the well-established antibacterial agent, nalidixic acid, and its analogs. This document includes detailed experimental protocols, quantitative antibacterial activity data, and visualizations of the underlying mechanism of action and experimental workflows.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its inherent reactivity and structural features make it an ideal starting material for the synthesis of a variety of bioactive molecules. Notably, the related compound, 2-amino-6-methylpyridine, is a known precursor in the industrial synthesis of nalidixic acid, the first of the quinolone antibiotics.[1] By analogy, this compound can be utilized to generate novel analogs with potentially enhanced or modified antibacterial properties. The 1,8-naphthyridine scaffold, formed from this precursor, is a "privileged scaffold" in antibacterial drug discovery, known to inhibit bacterial DNA gyrase and topoisomerase IV.[2]
Synthesis of 7-Methoxy-1,8-Naphthyridine Analogs
The synthesis of the 1,8-naphthyridine core from this compound can be achieved through the Gould-Jacobs reaction.[3] This reaction involves the condensation of an aniline (in this case, this compound) with a malonic ester derivative, followed by a thermal cyclization to form the fused heterocyclic ring system.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylate
This protocol is adapted from the established synthesis of nalidixic acid and outlines the initial steps to form the core naphthyridine scaffold from this compound.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling point solvent)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating equipment
Procedure:
-
Condensation: In a round-bottom flask, combine one molar equivalent of this compound with a slight excess (1.1 molar equivalents) of diethyl ethoxymethylenemalonate. The reaction can be performed neat or in a high-boiling solvent like ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the condensation is complete, remove the lower-boiling solvent (if used) under reduced pressure. Add a high-boiling point solvent such as Dowtherm A to the reaction mixture. Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization. This step is usually carried out for 30-60 minutes. The product, ethyl 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylate, will precipitate upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated solid can be collected by filtration and washed with a suitable solvent like ethanol or diethyl ether to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the synthesized ester can be hydrolyzed. Suspend the ester in an aqueous solution of sodium hydroxide (10-20%) and heat at reflux until the reaction is complete (monitored by TLC). After cooling, acidify the solution with hydrochloric acid to precipitate the carboxylic acid. The solid can be collected by filtration, washed with water, and dried.
Further modifications, such as N-alkylation of the naphthyridine ring, can be carried out to synthesize a variety of nalidixic acid analogs.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The antibacterial activity of 1,8-naphthyridine derivatives, such as nalidixic acid, stems from their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
By binding to the enzyme-DNA complex, these antibacterial agents stabilize the transient double-strand breaks generated by the enzymes. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately cell death.[4]
Caption: Mechanism of action of 1,8-naphthyridine antibacterial agents.
Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nalidixic acid and a representative analog against a panel of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Nalidixic Acid | Escherichia coli | 2 - 8 | [5] |
| Proteus mirabilis | 2.1 - 8 | [5] | |
| Klebsiella pneumoniae | ≤16 (Susceptible) | [5] | |
| Staphylococcus aureus | Resistant | [4] | |
| Pseudomonas aeruginosa | Resistant | [4] | |
| AM-715 (a nalidixic acid analog) | Escherichia coli | 0.04 | [6] |
| Klebsiella pneumoniae | 0.1 | [6] | |
| Staphylococcus aureus | 1.10 | [6] | |
| Pseudomonas aeruginosa | 0.38 | [6] |
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of MIC is a critical step in evaluating the efficacy of new antibacterial agents. The following are standardized protocols for broth and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Caption: Workflow for the agar dilution MIC assay.
Conclusion
This compound serves as a promising and versatile precursor for the development of novel antibacterial agents, particularly those based on the 1,8-naphthyridine scaffold. The established synthetic routes, such as the Gould-Jacobs reaction, provide a reliable platform for generating a diverse library of compounds. The well-understood mechanism of action, targeting bacterial DNA gyrase, offers a clear rationale for the continued exploration of this chemical space. The provided protocols for synthesis and antimicrobial evaluation will aid researchers in the discovery and development of the next generation of antibacterial drugs to combat the growing threat of antimicrobial resistance.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a versatile heterocyclic building block for the synthesis of novel kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a metabolic blocking site, potentially improving the pharmacokinetic profile of the final compounds.
These application notes provide a detailed protocol for the synthesis of a hypothetical kinase inhibitor, Compound 1 , targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer. The synthetic strategy utilizes a key nucleophilic aromatic substitution reaction involving this compound. Additionally, a general protocol for evaluating the inhibitory activity of synthesized compounds using a luminescence-based kinase assay is provided.
Target Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Application Note: Laboratory-Scale Purification of 2-Amino-6-methoxypyridine
Abstract
This application note provides detailed protocols for the laboratory-scale purification of 2-Amino-6-methoxypyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The primary purification techniques discussed are recrystallization and silica gel column chromatography. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method for purity assessment is described. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a substituted pyridine derivative widely utilized as a building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its purity crucial for consistent and reliable downstream applications, particularly in medicinal chemistry. Crude this compound, obtained from synthesis, often contains unreacted starting materials, by-products, and other colored impurities. The purification methods outlined herein are designed to effectively remove these contaminants, yielding a high-purity product suitable for further synthetic transformations and biological screening.
Potential Impurities
The nature of impurities in a crude sample of this compound is highly dependent on the synthetic route employed. Common synthesis pathways, such as the amination of 2-chloro-6-methoxypyridine, may result in the following impurities:
-
Unreacted Starting Materials: e.g., 2-chloro-6-methoxypyridine.
-
By-products: Formed from side reactions during the synthesis.
-
Positional Isomers: Depending on the specificity of the synthetic method.
-
Colorimetric Impurities: Often highly conjugated organic molecules formed in trace amounts.
Effective purification strategies must be capable of separating the target compound from these structurally similar and dissimilar impurities.
Purification Strategies
Two primary methods for the purification of solid organic compounds are detailed: recrystallization, which is effective for removing small amounts of impurities from a crystalline solid, and column chromatography, which is a more powerful technique for separating complex mixtures.
Data Presentation
The following table summarizes typical quantitative data expected from the described purification protocols. This data is representative for the purification of aminopyridine derivatives and serves as a benchmark for the expected efficiency of each method.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Solvent/Mobile Phase System |
| Recrystallization | ~90-95% | >99.0% | 75-90% | Ethanol or Ethyl Acetate/Hexane |
| Column Chromatography | ~85-95% | >99.5% | 60-85% | Silica Gel with Ethyl Acetate/Hexane gradient |
Experimental Workflow
The overall process for the purification and analysis of this compound is depicted in the following workflow diagram.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude material with relatively high purity (typically >90%).
1. Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade) or Ethyl Acetate and Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
2. Procedure:
-
Solvent Selection: Perform a preliminary solvent screen with a small amount of crude material to identify a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexane are good starting points.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until all the solid has just dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected appearance is a white to off-white crystalline solid.[1]
Protocol 2: Purification by Column Chromatography
This method is ideal for purifying crude material with lower purity or when separating closely related impurities.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc) and Hexane (HPLC grade)
-
Glass chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
2. Procedure:
-
TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions. Spot each fraction on a TLC plate and visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Logical Relationships in Purification
The choice between recrystallization and column chromatography depends on the initial purity of the crude material and the nature of the impurities.
References
Application Notes and Protocols for the Quantification of 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxypyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this compound is essential for process control, quality assurance of the final product, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be adaptable for various matrices, though validation in the specific matrix of interest is recommended.
Analytical Methods Overview
A summary of the typical performance characteristics for the described analytical methods is provided below. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | ~0.03 ng/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely available technique for the quantification of this compound, particularly for assay and impurity profiling in drug substances and formulations.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separation.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
This compound reference standard (purity ≥98%)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method suitable for the quantification of this compound, especially at trace levels. Derivatization may be necessary to improve the chromatographic peak shape and thermal stability of the analyte.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (anhydrous)
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., 2-Amino-4-methoxypyridine or a deuterated analog.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound-TMS derivative: To be determined by analyzing the derivatized standard.
-
Target Ions for IS: To be determined by analyzing the derivatized internal standard.
-
4. Sample and Standard Derivatization:
-
Standard and Sample Preparation: Prepare standard and sample solutions in pyridine.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL into the GC-MS system.
Logical Relationship Diagram
Caption: Logical flow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of ultra-trace level impurities.
Experimental Protocol
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (if available).
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) m/z 125.1 -> Product Ion (Q3) m/z [To be optimized, e.g., 110.1, 82.1]
-
SIL-IS: To be determined based on the specific internal standard used.
-
-
4. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 Methanol:Water to prepare calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: For plasma or other biological samples, a protein precipitation step is recommended. Add three parts of cold acetonitrile (containing the internal standard) to one part of the sample. Vortex and then centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow from sample to quantification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methoxypyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Amino-6-methoxypyridine. It includes frequently asked questions, a troubleshooting guide, comparative data, a detailed experimental protocol, and process diagrams to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The primary methods for synthesizing this compound involve the amination of a 2-halo-6-methoxypyridine precursor. The two most prevalent approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This classic method involves reacting 2-chloro-6-methoxypyridine with an ammonia source under high temperature and pressure, often with a copper or palladium catalyst to facilitate the substitution.[1][2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that couples 2-halo-6-methoxypyridine with an amine.[3][4] This method is often preferred due to its milder reaction conditions, broader substrate scope, and typically higher yields.[5]
Q2: Why is the Buchwald-Hartwig amination often preferred over traditional SNAr for this synthesis? A2: The Buchwald-Hartwig amination offers several advantages, including the use of milder conditions, which helps to avoid the degradation of sensitive functional groups. It also employs a catalytic amount of palladium with specific ligands that can be tuned to optimize the reaction, often resulting in significantly higher yields and purity compared to the high-temperature/high-pressure conditions of uncatalyzed SNAr.[3][5]
Q3: What is the role of the ligand in the Buchwald-Hartwig amination? A3: In the Buchwald-Hartwig reaction, the ligand (typically a bulky, electron-rich phosphine) is crucial for the catalytic cycle. It stabilizes the palladium(0) active catalyst, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst.[5][6] The choice of ligand can dramatically impact reaction efficiency, rate, and yield.
Q4: Can I use an ammonia gas or an ammonia equivalent for the amination? A4: Yes, both ammonia itself and ammonia equivalents can be used. Direct use of ammonia gas can be challenging due to handling. Therefore, ammonia equivalents like benzophenone imine or LHMDS are often used in Buchwald-Hartwig reactions, followed by a simple hydrolysis step to reveal the primary amine.[7] For SNAr reactions, aqueous or methanolic ammonia is commonly used in a sealed reactor.
Q5: What are the key parameters to control for maximizing yield? A5: Key parameters include:
-
Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor and ligand is critical.
-
Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is required to deprotonate the amine.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[5]
-
Temperature: Reaction temperatures generally range from room temperature to around 110 °C, depending on the reactivity of the starting materials and the catalyst system.[5]
-
Atmosphere: The reaction must be run under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd species oxidized).2. Insufficiently strong or hindered base.3. Poor quality solvent or reagents (presence of water/oxygen).4. Inappropriate ligand for the specific substrate.5. Reaction temperature is too low. | 1. Ensure the reaction is run under a strictly inert atmosphere. Use a fresh palladium precursor or a pre-catalyst.2. Switch to a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).3. Use freshly distilled, anhydrous solvents and degas them before use.4. Screen different phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).5. Gradually increase the reaction temperature in 10 °C increments. |
| Incomplete Conversion | 1. Insufficient reaction time.2. Catalyst deactivation during the reaction.3. Insufficient amount of base. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time.2. Add a second portion of the catalyst and ligand to the reaction mixture.3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction mixture.2. Unproductive side reactions like beta-hydride elimination.[3]3. Reaction temperature is too high, causing decomposition. | 1. Use rigorously dried reagents and solvents.2. Select a ligand specifically designed to suppress this side reaction (e.g., bulky biarylphosphine ligands).3. Lower the reaction temperature and extend the reaction time. |
| Difficult Product Purification | 1. Residual palladium catalyst contaminating the product.2. Emulsion formation during aqueous workup.3. Product is too soluble for effective crystallization. | 1. Pass the crude product through a plug of silica gel, celite, or a specific palladium scavenger.2. Add brine to the aqueous layer to break the emulsion or perform filtration through celite.3. Attempt purification via column chromatography or salt formation followed by recrystallization. |
Data Presentation: Yield Comparison for Amination Methods
The following table summarizes typical yields for different amination methods on pyridine substrates. Actual yields for this compound may vary based on specific conditions and optimization.
| Method | Catalyst/Conditions | Amine Source | Typical Yield Range | Notes |
| SNAr | Copper Catalyst, High Temp/Pressure | Aqueous Ammonia | 40-70% | Requires specialized high-pressure equipment; may generate more impurities. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Benzophenone Imine | 85-95% | Milder conditions; requires subsequent hydrolysis step. High-yielding but involves more expensive reagents.[5][7] |
| Buchwald-Hartwig | Pd(OAc)₂ / SPhos | LHMDS (as NH₂⁻ source) | 80-92% | Direct amination without a protecting group; requires careful handling of the strong base. |
| SNAr (Uncatalyzed) | High Temp (150-200 °C) | Methanolic Ammonia | 20-50% | Low efficiency and harsh conditions, generally not preferred. |
Experimental Protocols
Key Protocol: Buchwald-Hartwig Amination for this compound Synthesis
This protocol describes the synthesis using benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis.
Step 1: C-N Coupling Reaction
-
Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add 2-chloro-6-methoxypyridine (1.0 eq) and benzophenone imine (1.2 eq), followed by anhydrous toluene (or dioxane) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 2: Workup and Hydrolysis
-
Quenching: Dilute the cooled mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude imine intermediate.
-
Hydrolysis: Dissolve the crude intermediate in THF. Add 2M aqueous HCl and stir the mixture at room temperature for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Crystallization/Chromatography: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the final product with high purity.
Visualizations
Logical and Experimental Flow Diagrams
Caption: Troubleshooting logic for low yield issues.
Caption: Buchwald-Hartwig amination reaction pathway.
Caption: General experimental workflow for synthesis.
References
- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Reactions of 2-Amino-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxypyridine. The following sections address common issues and byproducts encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the pyridine ring nitrogen. The amino group is generally the more nucleophilic and will be the primary site of reaction in acylations and alkylations. The pyridine nitrogen can be involved in catalyst coordination in metal-catalyzed reactions, which can sometimes lead to inhibition.
Q2: How can I purify this compound if it appears discolored?
A2: Discoloration often indicates the presence of oxidation byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, is a common and effective purification method. Column chromatography on silica gel can also be employed for higher purity.
Q3: What are the general safety precautions when working with this compound?
A3: this compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
N-Acylation Reactions
N-acylation is a common transformation of this compound to form amides. However, side reactions can occur, leading to impurities and reduced yields.
Common Issues and Byproducts:
-
Diacylation: The formation of a diacylated byproduct where both the exocyclic amino group and the pyridine nitrogen are acylated. This is more likely to occur with highly reactive acylating agents and forcing conditions.
-
Low Yield: Incomplete reaction can result from insufficient reactivity of the acylating agent or steric hindrance.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Diacylation Product Observed | Excess acylating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Highly reactive acylating agent. | Consider using a less reactive acylating agent or an in-situ activation method for a carboxylic acid (e.g., using a carbodiimide). | |
| Low Yield of Acylated Product | Incomplete reaction. | Increase the reaction time or consider a more potent activating agent for the carboxylic acid, such as HATU or HOBt. |
| Steric hindrance. | For bulky acylating agents, a stronger, non-nucleophilic base like DBU may be required to facilitate the reaction. |
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Reagent: Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Logical Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Suzuki Coupling Reactions
For Suzuki coupling reactions, this compound is typically first converted to a halide (e.g., 2-bromo-6-methoxypyridine) to serve as the electrophilic partner.
Common Issues and Byproducts:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid is converted to the corresponding arene, effectively being quenched before it can couple. This can be exacerbated by aqueous basic conditions.
-
Low Yield: Catalyst inhibition by the pyridine nitrogen can lead to low conversion rates.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[2] |
| Inefficient transmetalation. | Optimize the base and ligand. A bulkier, electron-rich ligand can accelerate the desired cross-coupling. | |
| Protodeboronation | Unstable boronic acid. | Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[3] |
| Aqueous base. | Use anhydrous conditions with a base like potassium phosphate. | |
| Low Yield of Coupled Product | Catalyst inhibition. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. |
| Poor solubility. | Choose a solvent system where all components are soluble at the reaction temperature. |
Quantitative Data for a Representative Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Homocoupling Byproduct (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 81 | <5 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | 92 | <3 |
Experimental Protocol: Suzuki Coupling of 2-Bromo-6-methoxypyridine
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: Suzuki coupling cycle and common side reactions.
Diazotization and Sandmeyer-Type Reactions
Diazotization of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt, which is a versatile intermediate for introducing various functional groups.
Common Issues and Byproducts:
-
Formation of 6-methoxy-2-pyridone: The diazonium salt is susceptible to hydrolysis, leading to the formation of the corresponding pyridone. This is a common byproduct when the reaction is performed in aqueous acid.
-
Azo Coupling: The diazonium salt can act as an electrophile and react with unreacted this compound to form an azo-coupled dimer.
-
Decomposition: Diazonium salts can be unstable, and decomposition can lead to a mixture of unidentified byproducts.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Solution |
| Formation of 6-methoxy-2-pyridone | Presence of water and elevated temperature. | Perform the reaction at low temperatures (0-5 °C) and use the diazonium salt immediately in the subsequent step. |
| Azo Coupling Byproduct | Slow consumption of the diazonium salt. | Ensure slow addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt at any given time. |
| Reaction Decomposition | Instability of the diazonium salt. | Use the generated diazonium salt in situ without isolation. Ensure the reaction is kept cold. |
Experimental Protocol: Sandmeyer Bromination of this compound
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of HBr at 0 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography or distillation.
Diazotization Reaction Pathway and Byproduct Formation
Caption: Diazotization pathways and byproduct formation.
References
Technical Support Center: Suzuki Coupling with 2-Amino-6-methoxypyridine
This technical support center provides troubleshooting guidance for researchers encountering challenges with the Suzuki-Miyaura cross-coupling reaction involving 2-amino-6-methoxypyridine. This substrate is known to be difficult due to potential catalyst inhibition by the pyridine and amino groups.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Low yields or reaction failure with this compound are frequently encountered. The primary reasons stem from the substrate's inherent properties. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation, which stalls the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halide bond towards the initial oxidative addition step.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[1]
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases.[1][3]
-
Solvent Choice: Ensure the solvent system (e.g., dioxane, toluene/water, THF/water) is appropriate for the solubility of all reactants and is thoroughly degassed.[1][4]
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions. A typical range is 80–110 °C, but this may require optimization.[4]
-
Degassing: Inadequate removal of oxygen can deactivate the catalyst.[1] Use a robust degassing method like freeze-pump-thaw (at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).[1]
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields.
Common Side Reactions and Solutions:
| Side Reaction | Likely Cause(s) | How to Minimize |
| Protodeboronation | Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1][5] | Use boronic esters (e.g., pinacol esters) which are more stable.[1] Alternatively, conduct the reaction under anhydrous conditions.[1] |
| Homocoupling | Coupling of two boronic acid molecules, often promoted by the presence of oxygen.[2][6] | Ensure rigorous degassing of all solvents and reagents.[1] Using a Pd(0) source directly can sometimes reduce homocoupling.[2] |
| Dehalogenation | Reduction of the starting aryl halide.[2] | Avoid potential hydride sources in solvents. Optimize the reaction time to be as short as possible while still allowing for product formation.[1] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes reaction parameters that can be screened for optimizing the Suzuki coupling of aminopyridines, based on literature data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Ligand | PPh₃ | SPhos | (none) | (none) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Na₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane | THF/H₂O | DMF |
| Temp. Range | 80-100 °C | 90-110 °C | 80-110 °C | 90-110 °C |
| Notes | A common starting point, but may be prone to catalyst deactivation.[4] | Often provides higher yields but is more expensive.[4] | A strong base that can be very effective for less reactive substrates.[4] | DMF can aid in the solubility of starting materials.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine the this compound halide (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): Direct amination of 2-chloro-6-methoxypyridine using ammonia or an ammonia equivalent. This is a common and direct method.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-chloro-6-methoxypyridine and an amine source. This method is valued for its broad substrate scope and functional group tolerance.[1]
-
From 2-Hydroxy-6-methoxypyridine: This involves converting the hydroxyl group into a better leaving group (e.g., a sulfonate ester) followed by nucleophilic substitution with an amine.
-
Methoxylation of a chloropyridine precursor: This involves the reaction of a 2-amino-6-chloropyridine derivative with a methoxide source.
Q2: I am observing low yields in my Buchwald-Hartwig amination of 2-chloro-6-methoxypyridine. What are the likely causes and how can I improve it?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Key areas to investigate include the choice of ligand, base, solvent, and the exclusion of oxygen. Aryl chlorides can be challenging substrates.[2] Using bulky trialkyl- or dialkylbiaryl phosphine ligands can be particularly effective.[1] The choice of base is also critical; while strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate may be necessary for substrates with sensitive functional groups, although they might require higher reaction temperatures.[3][4] Ensure your solvent is anhydrous and thoroughly degassed, as the palladium(0) catalyst is sensitive to air.[4]
Q3: What are common side reactions to be aware of during the synthesis of this compound?
A3: Depending on the synthetic route, several side reactions can occur:
-
In Buchwald-Hartwig Amination: Hydrodehalogenation (replacement of the chlorine with hydrogen) is a common side reaction.[3] Another potential side reaction is the formation of an imine or enamine.[3]
-
In Nucleophilic Aromatic Substitution: Over-amination or reaction at other positions on the pyridine ring can occur, especially under harsh conditions. The formation of by-products can also be an issue at very high temperatures.
-
Using Hydroxypyridine Precursors: Incomplete conversion of the hydroxyl group to a leaving group can result in unreacted starting material.
Q4: How can I effectively purify the final this compound product?
A4: Purification strategies depend on the impurities present. Common methods include:
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.
-
Extraction: The product can be extracted from the reaction mixture using an appropriate organic solvent after a water quench. The organic layer can then be washed with water and brine, dried, and concentrated.[5][6]
-
Column Chromatography: For high-purity requirements, flash column chromatography on silica gel is a standard method.
-
Recrystallization: This can be an effective final purification step to obtain highly pure crystalline material.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon) and that all solvents are properly degassed.[4] Using a pre-catalyst can lead to more reliable formation of the active catalytic species.[3] |
| Inappropriate Ligand | Aryl chlorides can be difficult substrates.[2] Use bulky electron-rich phosphine ligands such as XPhos, RuPhos, or tBuXPhos which are often effective for challenging couplings.[3] |
| Incorrect Base | The base is crucial for the catalytic cycle. For less reactive aryl chlorides, a strong base like NaOtBu or LHMDS is often required.[3][7] However, if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially with higher reaction temperatures.[3][4] |
| Poor Solvent Choice | The solvent must solubilize the reactants. Common choices include toluene, dioxane, and THF.[3] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[4] |
| Low Reaction Temperature | Typical temperatures range from 80-110 °C.[3] For challenging substrates, higher temperatures may be necessary. |
Issue 2: Formation of Significant By-products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction is more common with primary amines.[3] Optimizing the ligand and reaction conditions can minimize this. Using bulky phosphine ligands can be beneficial.[3] |
| Reaction with Solvent | Some solvents can react under the reaction conditions. Ensure the chosen solvent is inert. |
| Over-amination | In direct amination with ammonia, using a large excess of ammonia and controlling the reaction temperature and time can help minimize the formation of di-substituted products. |
| Thermal Decomposition | At excessively high temperatures, starting materials or the product may decompose. Operate within the recommended temperature range for the specific protocol. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyridine
Materials:
-
2-Chloro-6-methoxypyridine
-
Ammonia source (e.g., benzophenone imine, or ammonia gas)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%, if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-chloro-6-methoxypyridine, the palladium pre-catalyst, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine source.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[3][6]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-6-methoxypyridine
Materials:
-
2-Chloro-6-methoxypyridine
-
Aqueous ammonia (e.g., 28% solution)
-
Solvent (e.g., Methanol)
Procedure:
-
In a pressure vessel, dissolve 2-chloro-6-methoxypyridine in methanol.
-
Add an excess of aqueous ammonia solution.
-
Seal the vessel and heat to a temperature between 100-150 °C. The reaction progress should be monitored.
-
After completion, cool the reaction vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction or column chromatography.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 2-Amino-6-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they arise?
A1: Common impurities in this compound often originate from its synthesis. A frequent synthetic route involves the reaction of 2-chloro-6-methoxypyridine with ammonia or an ammonia equivalent.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-6-methoxypyridine.
-
By-products of the Synthesis: These can include regioisomers or products of side reactions. For instance, if the starting material is derived from 2,6-dichloropyridine, impurities like 2-amino-6-chloropyridine could be present.[2]
-
Degradation Products: The compound may degrade if exposed to high temperatures or incompatible conditions.
Q2: How can I effectively monitor the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. Due to the amino group, this compound is a polar compound. A common mobile phase for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol. To visualize the spots, several methods can be employed:
-
UV Light (254 nm): As a pyridine derivative, this compound should be UV active and appear as a dark spot on a fluorescent TLC plate.[3]
-
Iodine Chamber: Exposure to iodine vapor will generally stain organic compounds, appearing as brown spots.
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized, such as amines, which will appear as yellow or brown spots on a purple background.[3]
-
Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically yields purple or pink spots upon heating.[4]
Q3: My purified this compound is an off-white or yellowish solid. Is this normal?
A3: While pure this compound is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of minor impurities.[5] If the color is significant or if other analytical data (e.g., NMR, melting point) suggests impurities, further purification is recommended.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was added.
-
Solution: Gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[6]
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture where the compound has lower solubility at room temperature.
-
Possible Cause: The presence of impurities is inhibiting crystallization.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Column Chromatography
Issue 1: The compound streaks or "tails" on the column.
-
Possible Cause: The basic amino group is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]
Issue 2: Poor separation of the desired product from a closely eluting impurity.
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solution: Adjust the solvent ratio of your mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution. Perform a thorough TLC analysis with various solvent systems to identify the optimal mobile phase before running the column.
Acid-Base Extraction
Issue 1: An emulsion forms between the organic and aqueous layers, making separation difficult.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[8]
Issue 2: Low recovery of the product after extraction and neutralization.
-
Possible Cause: Incomplete extraction or precipitation.
-
Solution: For the acid extraction step, ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the aminopyridine. When neutralizing the aqueous layer to recover the product, adjust the pH carefully to the isoelectric point of the compound to maximize precipitation. Ensure the solution is well-chilled before filtering.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The ideal solvent system should be determined by small-scale solubility tests.
-
Solvent Selection: Based on solubility data, ethanol, methanol, or a mixture of ethyl acetate and hexane are good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
| Parameter | Recommended Solvents/Mixtures |
| Primary Solvent | Ethanol, Methanol, Ethyl Acetate |
| Co-solvent (for mixed solvent systems) | Hexane, Water |
Column Chromatography of this compound
This protocol describes a standard silica gel column chromatography for purification.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: A good starting mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.2-0.3 for this compound. To prevent tailing, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
Acid-Base Extraction of this compound
This method is effective for removing non-basic or weakly basic impurities.
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete transfer of the desired product.
-
Separation: Combine the acidic aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.
-
Neutralization and Product Recovery: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8), which will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.
Visualizations
References
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-6-methoxypyridine in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxypyridine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound in strong acidic conditions?
The primary side reaction is the cleavage of the methoxy ether bond, leading to the formation of 2-amino-6-hydroxypyridine. This demethylation is a type of ether hydrolysis that is catalyzed by strong acids.
Q2: Under what specific acidic conditions is this side reaction likely to occur?
This side reaction is most prevalent when using strong, concentrated acids, especially at elevated temperatures. Conditions known to promote this reaction include:
-
Treatment with concentrated sulfuric acid (H₂SO₄)
-
Refluxing in hydrobromic acid (HBr) or hydroiodic acid (HI)
-
High concentrations of hydrochloric acid (HCl) at elevated temperatures.
For instance, a similar compound, 2-amino-5-methoxypyridine, has been shown to undergo demethylation to 2-amino-5-hydroxypyridine in 95% sulfuric acid at elevated temperatures.[1]
Q3: Can this side reaction occur during a Sandmeyer reaction?
Yes. The Sandmeyer reaction involves the diazotization of a primary aromatic amine in a cold, acidic solution (typically with HCl or H₂SO₄ and sodium nitrite), followed by displacement with a copper(I) salt.[2][3] If the reaction mixture is allowed to warm up or if localized high concentrations of acid are present, the methoxy group can be susceptible to cleavage, leading to the formation of the corresponding hydroxypyridine as a byproduct.
Q4: How does the presence of the amino group affect the stability of the methoxy group?
The amino group is basic and will be protonated under acidic conditions to form an ammonium salt. This electron-withdrawing group can influence the electronic density of the pyridine ring, potentially affecting the susceptibility of the methoxy group to hydrolysis.
Troubleshooting Guide: Unwanted Hydroxypyridine Formation
This guide addresses the formation of 2-amino-6-hydroxypyridine as an unwanted byproduct during reactions with this compound in an acidic medium.
Problem: Formation of a significant amount of 2-amino-6-hydroxypyridine byproduct.
Scenario: You are performing a reaction, such as a Sandmeyer reaction, on this compound, and you observe the formation of a more polar byproduct, which you suspect is 2-amino-6-hydroxypyridine.
Troubleshooting Steps:
-
Temperature Control:
-
Issue: Elevated temperatures significantly accelerate the rate of acid-catalyzed ether cleavage.
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the addition of acid and during the reaction. Use an ice-salt bath for better temperature control if necessary.
-
-
Acid Concentration and Addition:
-
Issue: High local concentrations of strong acid can promote demethylation.
-
Solution: Add the concentrated acid slowly and dropwise to a cooled, stirring solution of the amine. This ensures that the heat generated is dissipated and prevents localized "hot spots." Consider using a moderately concentrated acid if the reaction conditions permit.
-
-
Reaction Time:
-
Issue: Prolonged exposure to strong acidic conditions can increase the extent of the side reaction.
-
Solution: Monitor the progress of the primary reaction (e.g., by TLC or LC-MS) and proceed with the next step as soon as the starting material is consumed. Avoid unnecessarily long reaction times in the acidic medium.
-
-
Choice of Acid:
-
Issue: The type of acid can influence the rate of demethylation. Hydrobromic and hydroiodic acids are particularly effective at cleaving ethers.
-
Solution: If the reaction allows, consider using a less nucleophilic strong acid or a different acid altogether that is less prone to promoting ether cleavage.
-
Summary of Key Parameters and Recommendations
| Parameter | Issue | Recommendation |
| Temperature | High temperatures promote demethylation. | Maintain low temperatures (0-5 °C) throughout the reaction. |
| Acid Addition | Rapid addition creates localized high concentrations and heat. | Add acid slowly and dropwise with efficient stirring. |
| Reaction Time | Prolonged exposure increases byproduct formation. | Monitor the reaction and minimize time in the acidic medium. |
| Acid Type | HBr and HI are potent ether cleavage agents. | Use the mildest acid conditions compatible with the desired reaction. |
Experimental Protocols and Data
Representative Experimental Protocol: Diazotization of an Aminomethoxypyridine
The following protocol for the diazotization of 2-amino-5-methoxypyridine, a close isomer of the target compound, illustrates a typical procedure where demethylation can be a side reaction. This procedure is adapted from a reported synthesis.[1]
Objective: To form the diazonium salt of 2-amino-5-methoxypyridine for a subsequent reaction.
Procedure:
-
Dissolve 2-amino-5-methoxypyridine (1.0 eq) in dilute hydrochloric acid at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
The diazonium salt solution is then used immediately in the next step (e.g., addition to a solution of a copper(I) salt for a Sandmeyer reaction).
Potential for Side Reaction: If the temperature is not strictly controlled or if concentrated acid is used, the competing demethylation reaction can occur, yielding 2-amino-5-hydroxypyridine.
Quantitative Data for Demethylation of an Isomer
The following table summarizes the reported yield for the deliberate demethylation of 2-amino-5-methoxypyridine. While not specific to the 6-methoxy isomer, it provides a quantitative insight into the efficiency of this side reaction under harsh acidic conditions.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Amino-5-methoxypyridine | 95% H₂SO₄ | 90-93 °C, 24 h | 2-Amino-5-hydroxypyridine | 51.8% | [1] |
Visual Guides
Reaction Pathway: Primary Reaction vs. Side Reaction
The following diagram illustrates the desired diazotization pathway versus the undesired demethylation side reaction.
Caption: Competing reaction pathways for this compound in acid.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting the formation of the hydroxypyridine byproduct.
Caption: Troubleshooting flowchart for byproduct formation.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Amino-6-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection for cross-coupling reactions involving 2-Amino-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenges stem from the inherent properties of the this compound substrate. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino and methoxy groups can decrease the reactivity of a C-X bond (where X is a halide) towards the crucial oxidative addition step in the catalytic cycle.[2]
Q2: Which type of cross-coupling reaction is most suitable for this compound?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with a wide range of primary and secondary amines.[3][4]
-
Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes.[3][5]
Q3: Can I perform a cross-coupling reaction on this compound without protecting the amino group?
Yes, it is often possible to perform cross-coupling reactions without protecting the amino group.[6] However, the unprotected amine can contribute to catalyst inhibition.[1][7] The use of bulky, electron-rich phosphine ligands can often overcome this issue.[2] In some cases, specific bases like LiHMDS can be used to enable the reaction in the presence of acidic protons from the amine.[7]
Q4: How do the electronic properties of the this compound ring affect the reaction?
The 2-amino and 6-methoxy groups are both electron-donating. This increases the electron density of the pyridine ring, which can make the oxidative addition of a halide at another position on the ring more challenging.[2] However, the inherent differences in reactivity between different halogens (C-I > C-Br > C-Cl) can still be exploited for selective coupling.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2] For C-N couplings, RuPhos and BrettPhos are excellent choices.[7] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2] 3. Use a Pre-catalyst: Well-defined palladium pre-catalysts can be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[8] |
| Inefficient Catalyst Activation | 1. Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Use a glovebox or proper Schlenk technique and thoroughly degas all solvents.[8] 2. Change Palladium Source: If using Pd(OAc)₂, consider switching to Pd₂(dba)₃ or a dedicated pre-catalyst.[8] |
| Poor Substrate Quality | 1. Verify Purity: Ensure the purity of your this compound and coupling partner. Impurities can poison the catalyst.[8] 2. Anhydrous Conditions: For reactions sensitive to water, such as those prone to protodeboronation in Suzuki couplings, ensure all reagents and solvents are anhydrous.[2] |
Problem 2: Significant Side Product Formation
| Side Product | Identification | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Detected by MS or NMR | Presence of oxygen or Pd(II) species from incomplete pre-catalyst reduction.[1] | 1. Rigorous Degassing: Use freeze-pump-thaw cycles or extended sparging with an inert gas.[2] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can reduce homocoupling.[2] |
| Protodeboronation (Suzuki) | Replacement of the boronic acid with a proton | Presence of water or other proton sources.[1] | 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis.[2] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[2] |
| Dehalogenation | Replacement of the halide on the starting material with a hydrogen atom | The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine bases).[1] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere.[1] 2. Solvent Choice: Choose a solvent less prone to acting as a hydride source.[1] 3. Optimize Reaction Time: Shorter reaction times can minimize this side reaction.[2] |
| Homocoupling of Alkynes (Sonogashira) | Dimerization of the terminal alkyne | Promoted by oxygen. | 1. Deaerated Conditions: Ensure the reaction is performed under strictly anaerobic conditions.[5] 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[9] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 | A robust starting point for challenging heteroaryl couplings.[1][2] |
| Pd(PPh₃)₄ | None | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-100 | May be less effective for less reactive halides (e.g., chlorides).[1][3] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | Requires in-situ reduction; ligand is crucial for success.[8] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 | RuPhos is excellent for a broad range of amines.[7][8] |
| G3-XPhos Pre-catalyst | XPhos (internal) | K₂CO₃, Cs₂CO₃ | t-BuOH, Toluene | 80-110 | Highly active pre-catalyst, good for challenging substrates. |
| Pd-BIAN-NHC complexes | BIAN-INon | K₃PO₄ | Dioxane | 110 | Robust catalysts that can be used under aerobic conditions.[10] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | CuI | None | Et₃N, DIPA | THF, DMF | RT - 70 | Classic Sonogashira conditions.[11] |
| PdCl₂(PPh₃)₂ | CuI | None | Et₃N | DMF | RT - 70 | A stable and commonly used palladium source.[5] |
| Pd₂(dba)₃ | None (Copper-Free) | XPhos | Cs₂CO₃ | Dioxane, DMF | 100-120 | Avoids alkyne homocoupling.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add the this compound halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the this compound halide (1.0 equiv.), the amine coupling partner (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., RuPhos, 2-4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Copper-Catalyzed Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the this compound halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).[11]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF).[11]
-
Reagent Addition: Add the amine base (e.g., triethylamine, 2 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.[11]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-6-methoxypyridine Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxypyridine. The following information addresses common challenges encountered during N-alkylation and offers strategies to achieve selective modification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when alkylating this compound?
The primary challenge in the alkylation of this compound is controlling the regioselectivity. The molecule possesses two nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic pyridine nitrogen. Direct alkylation with an alkyl halide often leads to a mixture of N-alkylated products, including mono- and di-alkylation at the amino group, as well as quaternization of the pyridine nitrogen. Over-alkylation is a common side reaction, as the mono-alkylated product is often more nucleophilic than the starting material.
Q2: How can I prevent N-alkylation of the amino group?
To prevent undesired N-alkylation at the exocyclic amino group, a common and effective strategy is to temporarily protect it. This involves converting the amino group into a less nucleophilic functional group that is stable to the alkylation conditions and can be easily removed later. The most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) group and the acetyl group.
Q3: What are the advantages of using a Boc protecting group?
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its several advantages:
-
High Yields: The protection reaction typically proceeds in high yields.
-
Mild Conditions: Both the protection and deprotection steps can be carried out under relatively mild conditions.
-
Stability: The Boc group is stable to a wide range of reagents and reaction conditions, including many nucleophiles and bases.
-
Selective Removal: It can be selectively removed in the presence of other functional groups using acidic conditions.
Q4: Are there alternative methods to direct alkylation for introducing an alkyl group?
Yes, reductive amination is a powerful alternative to direct alkylation. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method offers greater control and often leads to higher yields of the desired mono-alkylated product, avoiding the issue of over-alkylation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-Alkylated Product
Possible Causes:
-
Competing N-alkylation at the pyridine ring: The pyridine nitrogen can compete with the amino group for the alkylating agent.
-
Over-alkylation: The mono-alkylated product can react further to give di-alkylated products.
-
Steric Hindrance: The methoxy group at the 6-position may sterically hinder the approach of the alkylating agent.
-
Inappropriate solvent or base: The reaction conditions may not be optimal for the desired transformation.
Solutions:
-
Protect the amino group: Use a protecting group like Boc or acetyl to deactivate the exocyclic amine towards alkylation.
-
Use reductive amination: This method is highly selective for mono-alkylation of the amino group.
-
Optimize reaction conditions: Screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrate and alkylating agent.
Problem 2: Formation of Multiple Products (Mixture of Mono-, Di-alkylated, and Pyridine-alkylated species)
Possible Causes:
-
High reactivity of the amino group and pyridine nitrogen.
-
Use of a highly reactive alkylating agent.
-
Prolonged reaction time or elevated temperature.
Solutions:
-
Employ a protecting group strategy: This is the most reliable way to ensure selective alkylation at the desired position.
-
Control stoichiometry: Use a limiting amount of the alkylating agent to favor mono-alkylation, although this may result in incomplete conversion.
-
Lower the reaction temperature: This can help to reduce the rate of competing side reactions.
Data Presentation
The following tables summarize quantitative data for key reactions involved in the selective alkylation of this compound and related compounds.
Table 1: Boc Protection of Aminopyridines
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | (Boc)₂O, TEA, DMAP | CH₂Cl₂ | Room Temp. | 8 | 60 | [1] |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | CH₂Cl₂ | Room Temp. | 0.5 | 90 | [1] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | THF | Room Temp. | 2 | 85 | [2] |
Table 2: N-Acetylation of Aminopyridines
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [3] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [4] |
| 6-Methoxy-4-methylpyridin-3-amine | Acetic Anhydride | Toluene | 100 | 2 | 100 | [3] |
Table 3: Reductive Amination of Aldehydes with Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | n-Butylamine | H₂, Co-catalyst | Methanol | 100 | - | 72-96 | [5] |
| p-Methoxybenzaldehyde | Benzylamine | H₂, Co-catalyst | Methanol | 100 | - | 72-96 | [5] |
| Benzaldehyde | Benzylamine | Visible light, Photocatalyst | CH₃CN | Room Temp. | 24 | 92 | [6] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (6-methoxypyridin-2-yl)carbamate.
Protocol 2: N-Alkylation of Boc-Protected this compound
Materials:
-
tert-Butyl (6-methoxypyridin-2-yl)carbamate
-
Alkyl halide (e.g., Benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of tert-butyl (6-methoxypyridin-2-yl)carbamate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc Deprotection
Materials:
-
N-Alkyl-N-Boc-2-amino-6-methoxypyridine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected N-alkylated amine.
Visualizations
Caption: Workflow for selective N-alkylation via a protection strategy.
Caption: Workflow for N-alkylation using reductive amination.
Caption: Troubleshooting logic for N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-6-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Amino-6-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 2-chloro-6-methoxypyridine, which undergoes amination, or 2-hydroxy-6-methoxypyridine. An alternative route involves the nitration of 2,6-dichloropyridine, followed by ammonolysis and then methoxylation.[1][2] The cost and availability of these starting materials can be a significant factor in large-scale production.[1][2]
Q2: What are the key reaction steps in the synthesis of this compound starting from 2,6-dichloropyridine?
A typical synthetic route starting from 2,6-dichloropyridine involves three main steps:
-
Nitration: 2,6-dichloropyridine is nitrated to form 2,6-dichloro-3-nitropyridine.
-
Ammonolysis: The 2,6-dichloro-3-nitropyridine then undergoes selective ammonolysis to yield 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation: Finally, the chloro group is substituted with a methoxy group to produce 2-amino-6-methoxy-3-nitropyridine, which can then be reduced to the desired diaminopyridine or, if the nitro group is not desired, a different strategy would be needed.[1]
Q3: What are the typical reaction conditions for the methoxylation step?
The methoxylation of a chloropyridine derivative, such as 2-amino-3-nitro-6-chloropyridine, is often carried out using sodium methoxide in methanol.[1] The reaction temperature is typically maintained between 10-60°C, with a preferred range of 25-30°C.[1]
Q4: How can I purify this compound at a larger scale?
Purification at scale can be challenging. Common methods include distillation under reduced pressure and recrystallization. For instance, a similar compound, 2-Amino-6-methylpyridine, is purified by reduced pressure distillation, collecting the fraction at 107-108.5°C at 2.67 kPa.[3] For solid products, recrystallization from a suitable solvent is a common technique to achieve high purity. The choice of solvent will depend on the solubility profile of this compound.
Q5: What are the main safety concerns when handling reagents for this synthesis?
Reagents such as sodium amide, which can be used in amination reactions, are highly reactive and require strict exclusion of water.[4] Chloramine is another hazardous reagent that is difficult to handle due to its tendency to decompose.[4] Strong acids and oxidizing agents should also be handled with appropriate personal protective equipment in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Methoxylation Step | - Incomplete reaction. - Side product formation. - Suboptimal temperature. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure the molar ratio of sodium methoxide is appropriate, typically between 1.0 and 1.5 moles per mole of substrate.[1] - Maintain the reaction temperature within the optimal range of 25-30°C.[1] |
| Formation of Impurities | - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Presence of water in reagents or solvents. | - Carefully control the reaction temperature, especially during exothermic additions. - Precisely measure and add reagents in the correct molar ratios. - Use anhydrous solvents and reagents, particularly for moisture-sensitive steps. |
| Difficulty in Product Isolation | - Product is too soluble in the work-up solvent. - Emulsion formation during extraction. | - After quenching the reaction in water, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.[1] - To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
| Inconsistent Results at Larger Scale | - Poor heat transfer in larger reactors. - Inefficient mixing. | - Ensure the reactor has adequate heating and cooling capacity to maintain the desired temperature profile. - Use appropriate agitation (stirring speed and impeller design) to ensure homogeneous mixing of reactants. |
| Product Discoloration | - Air oxidation of the amino group. - Presence of colored impurities from starting materials or side reactions. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product by recrystallization or column chromatography. Activated carbon treatment can sometimes be used to remove colored impurities.[5] |
Experimental Protocols
Synthesis of 2-amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine
This protocol is based on a multi-step synthesis described in the literature.[1]
Step 1: Ammonolysis of 2,6-dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine (0.129 mole) in methanol (50.0 ml) at room temperature.
-
Charge the solution with 25.0% aqueous ammonia solution (0.179 mole) at room temperature.
-
Heat the resulting mixture to 35-40°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 20°C.
-
Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.
Step 2: Methoxylation of 2-amino-6-chloro-3-nitropyridine
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.
-
Maintain the reaction temperature between 25-30°C.
-
After the reaction is complete (monitored by TLC/HPLC), quench the reaction mass in water at 25-30°C.
-
Isolate the product by filtration and dry to obtain 2-amino-6-methoxy-3-nitropyridine.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-amino-6-methoxy-3-nitropyridine Intermediates
| Reaction Step | Reactants | Solvent | Temperature (°C) | Molar Ratio (Reagent:Substrate) | Yield (%) | Reference |
| Nitration | 2,6-dichloropyridine, Conc. H₂SO₄, Conc. HNO₃ | - | < 50 (addition), 100-105 (reaction) | - | - | [1] |
| Ammonolysis | 2,6-dichloro-3-nitropyridine, Aq. NH₃ | Methanol | 35-40 | 1.39 : 1 | 56.45 | [1] |
| Methoxylation | 2-amino-3-nitro-6-chloropyridine, Sodium methoxide | Methanol | 25-30 | 1.05 : 1 | - | [1] |
Yields and specific quantities are based on the examples provided in the cited patent and may vary depending on the scale and specific experimental setup.
Visualizations
Caption: Synthesis workflow for 2-Amino-6-methoxy-3-nitropyridine.
Caption: Troubleshooting logic for low yield in the methoxylation step.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. guidechem.com [guidechem.com]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-6-methoxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-methoxypyridine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions in a straightforward question-and-answer format.
Problem: Low Yield After Purification
Question: I am experiencing a significant loss of my this compound derivative during purification. What are the likely causes and how can I improve my yield?
Answer: Low recovery can stem from several factors throughout the purification process. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The issue might originate from the synthesis itself. Unreacted starting materials will be removed during purification, leading to a lower than expected yield of the desired product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating work-up and purification.
-
-
Suboptimal Recrystallization Conditions:
-
Cause: The chosen solvent may be too good at dissolving your compound, even at low temperatures, or you may be using an excessive volume of solvent.
-
Solution: Conduct a thorough solvent screen to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Use the minimum amount of hot solvent required to dissolve your compound. After cooling to room temperature, placing the solution in an ice bath or refrigerator can further enhance crystal formation.
-
-
Issues with Column Chromatography:
-
Cause: The compound may be irreversibly binding to the silica gel, especially if it is highly basic. The chosen eluent system may also be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to very slow or no elution.
-
Solution: For basic compounds, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent. Alternatively, use a different stationary phase such as neutral or basic alumina. Optimize your eluent system using TLC before running the column to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.
-
Problem: Persistent Impurities in the Final Product
Question: After purification, my this compound derivative is still not pure. What are the common impurities and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic route used. However, some common culprits include:
-
Unreacted Starting Materials: Starting materials such as 2-chloro-6-methoxypyridine or 2-hydroxy-6-methoxypyridine are common impurities.
-
Solution: Ensure the reaction goes to completion. If starting materials persist, they can often be removed by careful column chromatography with an optimized eluent system or by recrystallization if their solubility profile differs significantly from the product.
-
-
By-products from Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of related pyridine derivatives or polymeric materials.
-
Solution: Adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) can minimize the formation of by-products. For removal, column chromatography is typically the most effective method. A gradient elution may be necessary to separate compounds with similar polarities.
-
-
Residual Solvents: Solvents used in the reaction or purification may be retained in the final product.
-
Solution: Dry the purified product under high vacuum for an extended period. If the solvent is stubborn, dissolving the product in a suitable low-boiling point solvent and re-evaporating can help.
-
Problem: Oily or Gummy Product Instead of Crystals
Question: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
-
Lower Temperature for Dissolution: Try to dissolve the compound at a slightly lower temperature, even if it requires a bit more solvent.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
-
Solvent System: If the problem persists, consider using a different solvent or a solvent/anti-solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification. For removing solid impurities or for large-scale purification of relatively pure compounds, recrystallization is often preferred. For complex mixtures or to achieve very high purity, column chromatography is generally more effective.
Q2: How can I determine the purity of my this compound derivative?
A2: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of these compounds.[1] Other techniques include Gas Chromatography (GC) if the compound is sufficiently volatile and stable, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of impurities by showing extra signals. A sharp melting point range is also a good indicator of high purity.
Q3: What are some potential safety hazards associated with this compound and its derivatives?
A3: this compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] It is crucial to handle this compound and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes reported yields and purity levels for a this compound derivative after a specific purification step. This data can be used as a benchmark for your own experiments.
| Compound | Purification Method | Starting Material | Yield (%) | Purity (%) | Source |
| 2,3-diamino-6-methoxypyridine | Filtration | Neutralization of the dihydrochloride salt | 92.0 | 99.01 (HPLC) | [1] |
| 2-amino-6-methoxy-3-nitro pyridine | Filtration | Methoxylation of 2-amino-3-nitro-6-chloropyridine | 56.45 | 99.3 (HPLC) | [1] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This is a general protocol that should be optimized for your specific derivative.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of a this compound Derivative
This is a general protocol that should be optimized for your specific derivative.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your target compound an Rf value of 0.2-0.4 and show good separation from impurities. Common eluent systems include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For basic compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant eluent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Signaling Pathway
This compound derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of a this compound derivative.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. This compound | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2-Amino-6-methoxypyridine and 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic campaign. Substituted 2-aminopyridines are privileged scaffolds found in a multitude of biologically active molecules.[1] This guide provides a detailed comparison of two such valuable starting materials: 2-Amino-6-methoxypyridine and 2-Amino-6-chloropyridine. The focus is on their relative reactivity in key synthetic transformations, supported by established chemical principles and standardized experimental protocols to enable practical application and data generation.
Introduction to the Reagents
Both this compound[2] and 2-Amino-6-chloropyridine[3] are important intermediates in organic synthesis.[4] Their utility stems from the presence of multiple functional groups on the pyridine core, allowing for diverse downstream modifications. The key difference lies in the substituent at the 6-position: a methoxy group versus a chlorine atom. This seemingly subtle variation has profound implications for the reactivity of the molecule, particularly in modern cross-coupling reactions.
Theoretical Underpinnings of Reactivity
The reactivity of these substituted pyridines is governed by the electronic nature of the substituents and their position relative to the ring nitrogen. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and facilitates palladium-catalyzed cross-coupling reactions at the 2- and 6-positions.[5]
-
2-Amino-6-chloropyridine: The chlorine atom at the 6-position is a good leaving group in palladium-catalyzed cross-coupling reactions.[6] The position is activated by the adjacent ring nitrogen, which stabilizes the intermediates in the catalytic cycle. Therefore, 2-amino-6-chloropyridine is expected to be a highly effective substrate for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination at the C-Cl bond.[5]
-
This compound: The methoxy group is a poor leaving group in cross-coupling reactions. Its primary electronic influence is strong electron donation through resonance. While this property can be exploited in other contexts, it renders the C-O bond at the 6-position largely unreactive under standard cross-coupling conditions. Synthetic transformations with this molecule will likely involve reactions at the amino group or modification of the pyridine ring itself, rather than displacement of the methoxy group.
Comparative Performance in Key Cross-Coupling Reactions
While direct head-to-head experimental data for these two specific isomers under identical conditions is not extensively available in the public domain, we can predict their relative reactivity based on established chemical principles. The following tables summarize the expected performance in key reactions. Researchers are encouraged to use the provided protocols to generate their own comparative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8]
| Feature | This compound | 2-Amino-6-chloropyridine |
| Reactivity at C-6 | Very Low / Inert | High |
| Expected Yield | Negligible | Good to Excellent |
| Rationale | Methoxy is a poor leaving group. | Chloro is a good leaving group at an activated position.[5][9] |
Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of carbon-nitrogen bonds.[10][11]
| Feature | This compound | 2-Amino-6-chloropyridine |
| Reactivity at C-6 | Very Low / Inert | High |
| Expected Yield | Negligible | Good to Excellent |
| Rationale | Methoxy is a poor leaving group. | Chloro is a good leaving group at an activated position.[6] |
| Alternative Reactivity | The amino group could potentially undergo N-arylation, leading to a mixture of products. | The primary reaction site is the C-Cl bond.[12] |
Standardized Experimental Protocols
The following are detailed, standardized protocols that can be employed to experimentally validate the predicted reactivity differences between this compound and 2-Amino-6-chloropyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Amino-6-chloropyridine or this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the aminopyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Amino-6-chloropyridine or this compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
RuPhos-Pd-G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the aminopyridine substrate (1.0 mmol), RuPhos-Pd-G3 (0.02 mmol), and NaOtBu (1.5 mmol) to a Schlenk flask.
-
Add anhydrous toluene (5 mL), followed by the amine coupling partner (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Applications in Drug Discovery and Development
The choice between these two reagents dictates the synthetic strategy and the types of molecular architectures that can be readily accessed.
-
2-Amino-6-chloropyridine is an ideal precursor for the synthesis of molecules requiring substitution at the 6-position. Its ability to readily participate in C-C and C-N bond-forming reactions makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, it can be used to synthesize kinase inhibitors, where a biaryl or amino-heteroaryl scaffold is often a key pharmacophore.[13]
-
This compound is more suited for syntheses where the 6-methoxy group is a desired final feature of the target molecule or where modifications are planned at the amino group or other positions on the pyridine ring. The methoxy group can influence the electronic properties and metabolic stability of the final compound. It serves as a key intermediate in the synthesis of various biologically active compounds, including antibacterial and nervous system drugs.[4]
Conclusion
Based on fundamental principles of organic chemistry, 2-Amino-6-chloropyridine is the superior substrate for palladium-catalyzed cross-coupling reactions at the 6-position due to the presence of a reactive chloro leaving group. This makes it a versatile building block for the rapid construction of complex molecules. In contrast, This compound is largely unreactive at the 6-position under these conditions, and its synthetic utility lies in transformations involving the amino group or other positions on the ring. For researchers and drug development professionals, selecting 2-Amino-6-chloropyridine for Suzuki-Miyaura or Buchwald-Hartwig reactions will likely lead to more efficient and higher-yielding syntheses. The provided standardized protocols offer a reliable framework for experimentally confirming these predictions and generating valuable comparative data.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 2-Amino-6-methoxypyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyridine derivatives have garnered significant attention due to their diverse pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and modulators of various signaling pathways. This guide provides an objective comparison of the biological activities of 2-Amino-6-methoxypyridine analogues, with a particular focus on their role as inhibitors of Nitric Oxide Synthases (NOS). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this chemical scaffold.
Comparative Biological Activity: Nitric Oxide Synthase (NOS) Inhibition
A significant area of investigation for 2-aminopyridine analogues has been the inhibition of nitric oxide synthases (NOS). Overproduction of nitric oxide (NO) by the inducible isoform of NOS (iNOS) is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets. The following tables summarize the in vitro inhibitory activities of various 2-amino-4-methylpyridine analogues, which share a core structure with this compound, against different NOS isoforms. These structure-activity relationship (SAR) studies highlight how substitutions on the pyridine ring influence potency and selectivity.
| Compound ID | R Group (at position 6) | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) |
| 1 | -H | 200 | 200 | 1000 | 1 | 5 |
| 2 | -CH(CH₃)₂ | 28 | 1000 | 7000 | 35.7 | 250 |
| 9 | -CH(CH₃)CH₂F | 28 | - | - | - | - |
| 24 | -C(CH₃)=CH₂ | >1000 | - | - | - | - |
Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors.[1]
The data reveals that substitution at the 6-position of the 2-aminopyridine ring can significantly enhance both potency and selectivity for iNOS. For instance, the introduction of an isopropyl group (Compound 2) leads to a nearly 7-fold increase in potency against iNOS compared to the unsubstituted analogue (Compound 1) and improves selectivity over both nNOS and eNOS.[1] Replacing a methyl group in the side chain with a fluorine atom (Compound 9) maintained high potency for iNOS.[1] Conversely, introducing a double bond (Compound 24) resulted in a significant loss of inhibitory activity.[1]
Further studies on different 2-aminopyridine scaffolds have identified compounds with nanomolar potency for neuronal NOS (nNOS), an important target in neurodegenerative disorders.
| Compound ID | Linker and Side Chain | Rat nNOS Ki (nM) | Human nNOS Ki (nM) | iNOS Selectivity (fold) | eNOS Selectivity (fold) |
| 14b | Pyridine linker, N-methylethane-1,2-diamine side chain | 64 | 59 | >31 | >156 |
| 19c | Benzonitrile linker, N-methylethane-1,2-diamine side chain | 24 | 55 | 153 | 1040 |
| 14j | Pyridine linker, piperazine side chain | 16 | 13 | 118 | 1761 |
Data sourced from studies on selective nNOS inhibitors.[2][3]
These results demonstrate that by modifying the linker and side chain appended to the 2-aminopyridine core, highly potent and selective inhibitors of nNOS can be achieved. Compound 19c, for example, displays a Ki of 55 nM for human nNOS with over 1000-fold selectivity against eNOS.[2] Compound 14j shows even greater potency for human nNOS (Ki = 13 nM) and exceptional selectivity over eNOS.[3]
Signaling Pathways
The biological effects of these compounds are intrinsically linked to the signaling pathways they modulate. For analogues targeting iNOS, the primary pathway involves the inflammatory response and nitric oxide signaling. For other analogues that may be developed as anticancer agents, the PI3K/Akt/mTOR pathway is a common target for pyridine-containing molecules.
Inflammatory Signaling and iNOS Induction
PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of biological data. Below are methodologies for key assays cited in the evaluation of 2-aminopyridine analogues.
NOS Inhibition Assay (Hemoglobin Capture Assay)
This assay is commonly used to determine the inhibitory potency of compounds against different NOS isoforms.
Methodology:
-
Reagent Preparation: All assays are performed in a 96-well plate format. The reaction mixture contains buffer (e.g., 50 mM HEPES, pH 7.4), L-arginine (substrate), NADPH, calmodulin, and tetrahydrobiopterin (BH4).
-
Compound Addition: Test compounds (analogues) are dissolved in DMSO and added to the wells at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant iNOS, nNOS, or eNOS to the wells.
-
Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for NO production.
-
Detection: The amount of NO produced is determined by measuring the oxidation of oxyhemoglobin to methemoglobin, which results in a decrease in absorbance at 401 nm. This is often referred to as the hemoglobin capture assay.[3]
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation. Ki values can be subsequently determined.
Cell Viability Assay (MTT or SRB Assay)
To assess the cytotoxic or anti-proliferative effects of the analogues on cancer cell lines, assays like the MTT or Sulforhodamine B (SRB) assay are frequently employed.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminopyridine analogues for a specified period (e.g., 48 or 72 hours).
-
Staining:
-
For MTT assay: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
For SRB assay: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye, which binds to total cellular protein.
-
-
Quantification:
-
MTT: The formazan crystals are dissolved in a solvent (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
SRB: The unbound dye is washed away, and the bound dye is solubilized with a basic solution (e.g., 10 mM Tris base). The absorbance is read at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
The this compound scaffold and its close analogues represent a versatile platform for the development of potent and selective modulators of key biological targets. The provided data underscores the importance of systematic structure-activity relationship studies in optimizing lead compounds. As demonstrated, subtle modifications to the core structure can dramatically alter biological activity, leading to highly selective inhibitors of enzymes like iNOS and nNOS. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for researchers to design, evaluate, and compare novel analogues in this promising chemical class. Future work may further explore the potential of these compounds in other therapeutic areas, such as oncology, by targeting relevant signaling pathways like the PI3K/Akt/mTOR cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 2-Amino-6-methoxypyridine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Amino-6-methoxypyridine is a critical step. The presence of impurities can significantly impact reaction yields, byproduct profiles, and the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides an objective comparison of a representative HPLC method for the purity validation of this compound with other analytical techniques. The experimental data presented is illustrative, based on typical performance for analogous pyridine derivatives, to provide a clear comparison.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
Reversed-phase HPLC is the most common approach for analyzing the purity of polar and non-polar organic compounds, making it well-suited for substituted pyridines.[2] This technique separates the primary compound from its potential impurities with high efficiency, allowing for accurate quantification.
A suitable HPLC method for this compound can be adapted from established methods for similar compounds like aminopyridine isomers and other pyridine derivatives.[1][2][3] The method detailed below serves as a strong starting point for method development and validation.
Experimental Protocols
Representative HPLC Method for this compound Purity Validation
This protocol is a representative method and may require optimization based on the specific instrumentation and potential impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of the representative HPLC method compared to other potential analytical techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Excellent for intact, non-volatile compounds. | Generally unsuitable for non-volatile compounds like this compound without derivatization. Can be used for volatile impurities.[4] | Good for charged and polar compounds. |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4] | Differential migration in an electric field.[4] |
| Linearity (R²) | > 0.999 | > 0.99 (for volatile derivatives) | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (for volatile derivatives) | 97 - 103% |
| Precision (% RSD) | < 1.0% | < 2.0% (for volatile derivatives) | < 1.5% |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range for volatile compounds) | High (ng to pg range) |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate to High | Moderate to High | Moderate |
Mandatory Visualizations
References
A Comparative Guide to the NMR Spectral Analysis of 2-Amino-6-methoxypyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 2-Amino-6-methoxypyridine serves as a vital intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1] This guide provides a comparative overview of its Nuclear Magnetic Resonance (NMR) spectral data alongside representative derivatives, offering a baseline for characterization and analysis.
Comparative ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. Substituents on the pyridine ring can cause significant upfield or downfield shifts, providing crucial information about the molecular structure. Below is a comparison of the NMR data for the parent compound, this compound, and two common derivatives: 2-Amino-6-methylpyridine and 2,6-Dimethoxypyridine.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Compound | Solvent | H-3 | H-4 | H-5 | Other Protons |
| This compound | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable |
| 2-Amino-6-methylpyridine [2] | CDCl₃ | ~6.28 (d, J=7.3) | ~7.29 (t, J=7.7) | ~6.48 (d, J=8.1) | 4.6 (s, 2H, NH₂), 2.36 (s, 3H, CH₃) |
| 2,6-Dimethoxypyridine [3] | Unavailable | 6.18 (d) | 7.39 (t) | 6.18 (d) | 3.86 (s, 6H, 2xOCH₃) |
| 2-Aminopyridine [4] | Unavailable | 6.55 (d) | 7.35 (t) | 6.35 (t) | 8.0 (d, H-6), 4.4 (s, 2H, NH₂) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable | Unavailable |
| 2-Methoxypyridine [5] | CDCl₃ | 164.5 | 111.0 | 138.5 | 116.8 | N/A | 52.9 (OCH₃) |
| 2-Amino-6-methylpyridine | Unavailable | 158.5 | 105.1 | 137.9 | 111.5 | 157.0 | 24.1 (CH₃) |
Note: Data for this compound was not explicitly found in the search results. The tables are populated with data from structurally similar compounds to provide a comparative context. The chemical shifts for 2-Amino-6-methylpyridine are approximated from available data.
Experimental Protocols
Standardized protocols are essential for reproducible NMR data acquisition. The following outlines a typical methodology for the analysis of heterocyclic compounds like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
For ¹H NMR, add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[6][7]
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Advanced Techniques: For complete and unambiguous assignment of complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[8] These techniques help establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively.
Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to obtain the final spectrum.
Visualized Workflows and Relationships
Logical Flow of NMR Structural Elucidation
The process of determining a molecule's structure using NMR follows a logical progression from data acquisition to final confirmation.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
Conceptual PI3K/mTOR Inhibition Pathway
Derivatives of methoxypyridine have been investigated as potential inhibitors of signaling pathways crucial in cancer cell proliferation, such as the PI3K/mTOR pathway.[9]
Caption: Simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of certain pyridine derivatives.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 5. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Functionalization of 2-Amino-6-methoxypyridine
The strategic functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Amino-6-methoxypyridine serves as a valuable scaffold, with its distinct electronic and steric properties influencing the regioselectivity of further modifications. This guide provides a comparative analysis of various catalytic systems employed for the functionalization of this important heterocyclic motif, offering insights for researchers, scientists, and professionals in drug development.
Catalytic Approaches to C-H Functionalization and Cross-Coupling
The introduction of new functional groups onto the this compound core can be achieved through several catalytic strategies, primarily involving transition-metal-catalyzed C-H activation or cross-coupling reactions. The choice of catalyst is paramount, dictating the position of functionalization, reaction efficiency, and substrate scope. Key catalytic metals in this domain include palladium, rhodium, iridium, nickel, and copper, each offering unique reactivity profiles.
The term “C-H functionalization” refers to the transformation of a carbon-hydrogen bond into a carbon-xenon bond, where X represents any useful functional group.[1] This direct approach is highly atom-economical. In contrast, cross-coupling reactions typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.
Comparative Performance of Catalytic Systems
The following tables summarize quantitative data from various studies on the functionalization of aminopyridine derivatives, providing a basis for comparing the performance of different catalytic systems. While direct comparative studies on this compound are limited, data from structurally related aminopyridines offer valuable insights into catalyst efficacy.
Table 1: Copper-Catalyzed Amination of Bromopyridine Derivatives
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene glycol | 60 | 16 | 92 | [2] |
| 2 | 2-Bromo-6-methylpyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene glycol | 80 | 16 | 85 | [2] |
| 3 | 2-Bromo-6-methoxypyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene glycol | 80 | 16 | 88 | [2] |
DMEDA = N,N'-Dimethylethylenediamine
Table 2: Iridium-Catalyzed C-H Borylation of Pyridines
| Entry | Substrate | Catalyst | Ligand | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Anilino-1,10-phenanthroline | [Ir(cod)OMe]₂ | L3 | B₂pin₂ | Cyclohexane | 65 | 18 | Good | [3] |
| 2 | 2,6-Lutidine | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Heptane | 80 | 16 | 95 | [4] |
| 3 | 2-Phenylpyridine | [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | Heptane | 80 | 16 | 99 | [4] |
L3 = 2-anilinyl-1,10-phenanthroline, B₂pin₂ = Bis(pinacolato)diboron, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine
Table 3: Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are highly efficient for C-H activation, demonstrating broad functional group tolerance.[5][6] They have been successfully used for the late-stage diversification of amino acids and peptides.[5][6] Dirhodium catalysts, such as Rh₂(esp)₂, are particularly effective for C-H amination reactions.[7]
Table 4: Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are a cost-effective alternative to palladium for C-C and C-N cross-coupling reactions.[8][9][10] They have been employed in the synthesis of unnatural amino acids and for the coupling of (hetero)aryl chlorides with amines.[9][11]
Table 5: Palladium-Catalyzed Functionalization
Palladium catalysis is a cornerstone of C-H functionalization and cross-coupling.[12][13] Ligand design plays a crucial role in the success of Pd(II)-catalyzed C-H functionalization.[13] Palladium catalysts have been used for the N-arylation of 2-aminothiazoles and for the three-component aminoallylation of diazo compounds.[14][15][16]
Experimental Protocols
General Procedure for Copper-Catalyzed Amination of Bromopyridine Derivatives [2]
A Schlenk tube is charged with Cu₂O (5 mol%), the bromopyridine substrate (1.0 equiv), K₂CO₃ (20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 10 mol%). The tube is evacuated and backfilled with argon. Ethylene glycol and an aqueous solution of ammonia (20 equiv.) are then added via syringe. The reaction mixture is stirred at the specified temperature for 16 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the corresponding aminopyridine.
General Procedure for Iridium-Catalyzed C-H Borylation [4][17]
In a glovebox, a vial is charged with the iridium precursor (e.g., [Ir(cod)Cl]₂), a ligand (e.g., dtbpy), the pyridine substrate, and the boron source (e.g., B₂pin₂). The solvent (e.g., heptane) is added, and the vial is sealed. The reaction mixture is then stirred at the indicated temperature for the specified time. After cooling, the solvent is removed in vacuo, and the residue is purified by chromatography on silica gel to yield the desired borylated product. The iridium-catalyzed C–H borylation is a valuable method for preparing aryl and heteroaryl boronates.[17] However, the reactivity can be low for some pyridines due to catalyst inhibition by the nitrogen lone pair.[17]
Visualizing Reaction Pathways
Diagram 1: General Workflow for Catalytic C-H Functionalization
Caption: A generalized workflow for the transition metal-catalyzed C-H functionalization of this compound.
Diagram 2: Logical Relationship in Cross-Coupling Reactions
Caption: The interplay of key components in a typical transition metal-catalyzed cross-coupling reaction.
Conclusion
The functionalization of this compound and related aminopyridines can be accomplished using a variety of catalytic systems, each with its own set of advantages. Copper catalysts offer a cost-effective method for amination reactions.[2] Iridium catalysts are highly effective for C-H borylation, providing a route to versatile boronate intermediates.[4][17] Rhodium catalysts exhibit broad applicability in C-H functionalization, including amination.[5][6][7] Nickel provides an economical alternative to palladium for cross-coupling reactions.[8][9][10] Finally, palladium remains a highly versatile and widely used catalyst for a broad range of C-H functionalization and cross-coupling transformations.[12][13] The selection of the optimal catalyst will depend on the desired transformation, substrate compatibility, and economic considerations. Further research into the development of more active, selective, and robust catalysts will continue to expand the synthetic toolbox for the modification of this important heterocyclic core.
References
- 1. ethz.ch [ethz.ch]
- 2. rsc.org [rsc.org]
- 3. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of amino acids and peptides via rhodium-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalization of amino acids and peptides via rhodium-catalyzed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplifying Access to Targeted Protein Degraders via Nickel Electrocatalytic Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents with Alkyl Bromides/Chlorides: Access to Diverse Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 16. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 17. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Pyridine-Based Compounds in Cellular Assays: A Guide for Researchers
Introduction:
The 2-amino-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of pyridine-based compounds in cellular assays, with a focus on their anti-cancer properties. Due to the limited availability of comprehensive comparative studies on a single series of this compound derivatives, this guide draws upon data from closely related 2-methoxypyridine and 2-aminopyridine analogs to provide valuable structure-activity relationship (SAR) insights. The data presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Data Presentation: Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity of two distinct series of pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
A study by Al-Refa'i et al. investigated the anticancer potential of a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1] The compounds were evaluated against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231).[1]
| Compound ID | 4-Aryl Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 |
| 5d | 4-bromophenyl | 2.3 | 1.9 | 3.1 |
| 5g | 4-chlorophenyl | 1.8 | 2.5 | 2.9 |
| 5h | 3-bromo-4-hydroxyphenyl | 1.5 | 1.2 | 2.1 |
| 5i | 3-bromo-4-methoxyphenyl | 1.2 | 1.0 | 1.8 |
Table 2: Cytotoxic Activity of 2-Amino-pyridine-3,5-dicarbonitrile Derivatives
A separate study explored the cytotoxic effects of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives against a panel of human cancer cell lines.[2] The data below highlights the potent activity of these compounds, particularly against the PC3 prostate cancer cell line.[2]
| Compound ID | 4-Aryl Substituent | 6-Substituent | IC50 (µM) vs. PC3 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MDA-MB-231 |
| S1 | Phenyl | Phenylamino | 0.45 | 15.8 | 28.2 |
| S2 | 4-chlorophenyl | Phenylamino | 0.85 | >100 | >100 |
| S3 | Phenyl | - | 0.10 | >100 | 69.2 |
| S4 | 4-chlorophenyl | - | 0.56 | >100 | 81.3 |
| 5-FU | (Reference Drug) | - | 7.49 | 0.233 | 0.49 |
Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Several pyridine-based compounds have been identified as inhibitors of this pathway.[5][6][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridine-based compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium alone (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway.[3][10]
Materials:
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for a specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like GAPDH to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of novel pyridine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-Amino-6-methoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of a diverse range of biologically active compounds.[1] Its unique electronic and structural features allow for versatile modifications, leading to derivatives with activities spanning from kinase inhibition to neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
I. Comparative Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino group. The following table summarizes the quantitative data for several classes of these derivatives, highlighting their targets and potencies.
| Derivative Class | Target | Key Structural Features | Compound ID | IC50 / Kᵢ (nM) | Reference |
| Sulfonamide Methoxypyridines | PI3K/mTOR | 2,4-difluorobenzenesulfonamide at the 3-position | 11c | PI3Kα: 1.5, mTOR: 8.9 | [2] |
| N-isopropylamide at the 5-position of an oxazole ring | 22a | PI3Kα: 2.1, mTOR: 12.3 | [2] | ||
| Aminopyridine Kinase Inhibitors | VRK1 | 2-methylpyridine core | 26 | IC50: ~150, K D: 190 | [3] |
| VRK2 | 2-aminopyridine core | 5 | - | [3] | |
| Pyridine-based PIM-1 Inhibitors | PIM-1 Kinase | Thioxo-oxadiazole and azide functionalities | 12 | IC50: 14.3 | [4] |
| Cyano-Pyridine Inhibitors | Aurora Kinase & Tubulin | Substituted phenoxyethylamino at the 2-position | 3g | Aurora A: 27, Aurora B: 17 | [5] |
| Cytotoxic Pyridine-3-carbonitriles | Cancer Cell Lines | 4-(4-nitrophenyl) substituent | 5h | HepG2: 1.2 µM, DU145: 1.5 µM, MBA-MB-231: 1.8 µM | [6] |
| 4-(3-bromo-4-methoxyphenyl) substituent | 5i | HepG2: 1.1 µM, DU145: 1.3 µM, MBA-MB-231: 1.6 µM | [6] |
II. Key Structure-Activity Relationship Insights
A. Kinase Inhibition
The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[3] However, SAR studies on vaccinia-related kinases (VRK1 and VRK2) revealed surprising differences. While a 2-amino group was favorable for VRK2 binding, a 2-methyl substituent was more potent for VRK1, suggesting that for VRK1, the hydrogen bond interaction with the hinge may be less critical than other factors like shape complementarity or electronic effects.[3]
In the context of PI3K/mTOR dual inhibitors, the core structure of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide was found to be crucial for potent PI3K inhibitory activity.[2] Modifications at other positions, such as the introduction of N-alkyl amides of moderate size (e.g., isopropyl), were beneficial for ligand-receptor interactions and overall activity.[2]
For PIM-1 kinase inhibitors, derivatives incorporating thioxo-oxadiazole and azide functionalities demonstrated potent inhibitory activity, with IC50 values in the nanomolar range.[4]
B. Anticancer and Cytotoxic Activity
A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[6] The results indicated that electron-withdrawing groups on the 4-aryl substituent, such as nitro (in compound 5h) and bromo (in compound 5i), led to promising antiproliferative effects with IC50 values in the low micromolar range.[6]
Furthermore, a class of 3-cyano-6-(5-methyl-3-pyrazoloamino) pyridines were identified as dual inhibitors of Aurora kinase and tubulin polymerization. The introduction of substituted phenoxyethylamino or pyridyloxyethylamino groups at the 2-position was key to their potent antitumor activity in mouse models.[5]
III. Experimental Protocols
A. PI3K/mTOR Kinase Inhibition Assay
The enzymatic activity of PI3Kα and mTOR can be determined using a variety of commercially available kits, such as the ADP-Glo™ Kinase Assay.
General Procedure:
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in kinase buffer. The test compounds are typically dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Kinase Reaction : In a 96-well plate, add the kinase, the test compound dilution, and the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.[2]
B. In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Procedure:
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 values from the dose-response curves.[6]
IV. Visualizing Mechanisms and Workflows
A. PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. The following diagram illustrates the points of inhibition by the described sulfonamide methoxypyridine derivatives.
References
- 1. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Evaluation of 2-Amino-6-methoxypyridine as a Potential Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro testing of 2-Amino-6-methoxypyridine as a potential enzyme inhibitor. Due to the limited direct experimental data on the inhibitory activity of this compound, this document outlines a proposed investigation based on the known activity of structurally similar compounds. The focus of this guide is on the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. The structural analogue, 2-amino-4-methylpyridine, is a potent iNOS inhibitor, suggesting that this compound may exhibit similar properties.[1][2][3][4][5]
Comparative Analysis of iNOS Inhibitors
A critical aspect of evaluating a novel inhibitor is to compare its potency against existing compounds. The following table summarizes the in vitro inhibitory activity (IC50) of several known iNOS inhibitors, which can serve as a benchmark for assessing the potential efficacy of this compound.
| Compound | Target Enzyme | IC50 (nM) | Organism/Cell Line | Reference |
| 2-amino-4-methylpyridine | iNOS | 6 | Mouse RAW 264.7 cells | [2][3] |
| 2-amino-4-methylpyridine | human iNOS | 40 | Recombinant | [2] |
| 6-substituted 2-amino-4-methylpyridine analogues | iNOS | 28 | Recombinant | [1][5] |
| Aminoguanidine | iNOS | 2100 | Mouse | [6] |
| 1400W | iNOS | - | - | A highly selective iNOS inhibitor[1] |
| FR038251 | iNOS | 1700 | Mouse | [6] |
| FR191863 | iNOS | 1900 | Mouse | [6] |
| TRIM | iNOS | 27000 | Rat (endotoxin-pretreated) | [7] |
Proposed Experimental Protocols for In Vitro iNOS Inhibition Assay
To determine the inhibitory potential of this compound against iNOS, the following established in vitro assays are recommended.
Griess Assay for Nitrite Determination
This colorimetric assay is a widely used method to measure iNOS activity by quantifying the accumulation of nitrite, a stable and oxidized product of nitric oxide (NO).[8]
Materials:
-
Recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)
-
Calmodulin
-
HEPES buffer
-
Test compound (this compound) and known inhibitors
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, H4B, calmodulin, and the iNOS enzyme.
-
Add varying concentrations of the test compound (this compound) and known inhibitors to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Terminate the reaction.
-
Add Griess Reagent to each well and incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC50 value.
Radiometric Assay for L-Citrulline Formation
This assay measures the conversion of radiolabeled L-arginine to L-citrulline, providing a direct measure of NOS activity.[9]
Materials:
-
Recombinant iNOS enzyme
-
L-[¹⁴C]arginine (radiolabeled substrate)
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)
-
Calmodulin
-
HEPES buffer
-
Test compound (this compound) and known inhibitors
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture similar to the Griess assay, but with L-[¹⁴C]arginine as the substrate.
-
Add varying concentrations of the test compound and known inhibitors.
-
Initiate the reaction by adding the iNOS enzyme.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds to the unreacted L-[¹⁴C]arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer an aliquot of the supernatant (containing L-[¹⁴C]citrulline) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and the IC50 value.
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
Caption: Proposed inhibitory action of this compound on the iNOS signaling pathway.
Caption: General workflow for the in vitro iNOS enzyme inhibition assay.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-amino-6-methoxypyridine, a key building block in the development of novel pharmaceuticals, can be approached through several distinct chemical pathways. The selection of an optimal route is contingent upon a variety of factors including yield, purity, cost of starting materials, reaction conditions, and scalability. This guide provides an objective comparison of the most prevalent synthetic strategies, supported by experimental data and detailed protocols to inform methodological decisions in a research and development setting.
Comparative Analysis of Synthetic Methodologies
The primary synthetic routes to this compound involve the direct amination of a pre-functionalized pyridine ring. The choice of starting material and the method of introducing the amino group are the key differentiating factors. Below is a summary of the most common approaches with their respective advantages and disadvantages.
| Synthetic Route | Starting Material | Key Transformation | Typical Yield | Purity | Advantages | Disadvantages |
| Route 1: Copper-Catalyzed Amination | 2-Bromo-6-methoxypyridine | Nucleophilic Aromatic Substitution (SNAr) | High (~92%) | High | Mild reaction conditions, high yield, readily available starting materials. | Requires a copper catalyst and a ligand, which may need to be removed from the final product. |
| Route 2: Buchwald-Hartwig Amination | 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine | Palladium-Catalyzed Cross-Coupling | Moderate to High | High | Broad substrate scope, good functional group tolerance, can be performed at moderate temperatures. | Requires an expensive palladium catalyst and specialized ligands. Use of ammonia surrogates can add steps. |
| Route 3: Chichibabin Reaction | 6-Methoxypyridine | Nucleophilic Amination | Variable | Moderate to Good | Inexpensive starting material and reagent (sodamide). | Harsh reaction conditions (high temperature), often results in lower yields and side products.[1][2][3] |
| Route 4: Multi-step Synthesis from 2,6-Dichloropyridine | 2,6-Dichloropyridine | Nitration, Ammonolysis, Methoxylation, Reduction | Moderate (overall) | Good | Utilizes inexpensive starting materials. | Long and multi-step synthesis, involves hazardous reagents like nitric and sulfuric acids.[4] |
Experimental Protocols
Route 1: Copper-Catalyzed Amination of 2-Bromo-6-methoxypyridine
This method provides a high-yielding and straightforward approach to the target molecule.
Reaction Scheme:
Experimental Procedure: [5]
-
A Schlenk tube is charged with copper(I) oxide (Cu₂O, 0.025 mmol, 5 mol%), 2-bromo-6-methoxypyridine (0.5 mmol), a 28% aqueous ammonia solution (10 mmol, 20 equiv.), potassium carbonate (K₂CO₃, 0.1 mmol, 20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 0.05 mmol, 10 mol%).
-
Ethylene glycol (1 mL) is added as the solvent.
-
The reaction mixture is stirred under an argon atmosphere at 60°C for 16 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate (4 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford this compound.
Reported Yield: 92%[5]
Characterization Data:
-
¹H NMR (200 MHz, CDCl₃, δ ppm): 7.31 (m, 1H), 6.01-6.09 (m, 2H), 4.51 (s large, 2H, NH₂), 3.82 (s, 3H, OCH₃).[5]
-
¹³C NMR (75 MHz, CDCl₃, δ ppm): 162.8 (C), 156.6 (C), 139.4 (CH), 98.9 (CH), 97.4 (CH), 52.4 (CH₃).[5]
-
LRMS: Th: m/z = 124; Exp: m/z (100%) = 124.[5]
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] For the synthesis of primary arylamines, ammonia surrogates are often employed.[6][7]
Reaction Scheme (using an ammonia surrogate like benzophenone imine):
General Experimental Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add 2-chloro-6-methoxypyridine (1.0 equiv) and the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring (typically 80-110°C) and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
The resulting imine is then hydrolyzed (e.g., with aqueous acid) to yield this compound.
-
Purify the final product by chromatography or recrystallization.
Note: The specific catalyst, ligand, base, solvent, temperature, and reaction time need to be optimized for this specific substrate.
Visualizing the Synthetic Pathways
The logical flow of the two most prominent synthetic routes can be visualized as follows:
Caption: Comparative workflow of copper-catalyzed and Buchwald-Hartwig amination routes.
Conclusion
For the synthesis of this compound, the copper-catalyzed amination of 2-bromo-6-methoxypyridine stands out as a highly efficient and practical method, offering an excellent yield under relatively mild conditions. While the Buchwald-Hartwig amination provides a powerful and versatile alternative, the cost of the palladium catalyst and the potential need for a multi-step sequence when using an ammonia surrogate might be a consideration for large-scale synthesis. The classical Chichibabin reaction and the multi-step route from 2,6-dichloropyridine are generally less favorable due to harsh conditions and lower overall efficiency, respectively. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the research or development project, including cost, scale, and available resources.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
Confirming the Identity of 2-Amino-6-methoxypyridine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive identification of reaction products is paramount for ensuring the integrity and reproducibility of synthetic pathways. This guide provides a comparative analysis of common reaction products derived from 2-Amino-6-methoxypyridine, supported by experimental data and detailed analytical protocols to aid in their unambiguous characterization.
This compound is a versatile pyridine derivative that serves as a key intermediate in the synthesis of a variety of compounds, from pharmaceutical agents to hair dyes.[1][2] Its reactivity is primarily centered around the amino group and the pyridine ring, leading to a range of possible derivatives. This guide focuses on the most prevalent reaction pathways—nitration and subsequent reduction—and provides the necessary data for researchers to confirm the identity of these products against potential alternatives.
Comparison of Key Reaction Products
The primary and most well-documented reaction of this compound involves electrophilic aromatic substitution, specifically nitration, followed by reduction of the introduced nitro group. This two-step process yields 2,3-diamino-6-methoxypyridine, a valuable precursor in various synthetic applications.[3]
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Analytical Data |
| 2-Amino-6-methoxy-3-nitropyridine | ![]() | C₆H₇N₃O₃ | 169.14 | ¹H NMR: Characteristic downfield shifts of aromatic protons due to the electron-withdrawing nitro group. IR: Strong absorption bands corresponding to N-O stretching of the nitro group. MS: Molecular ion peak at m/z 169. |
| 2,3-Diamino-6-methoxypyridine | ![]() | C₆H₉N₃O | 139.16 | ¹H NMR: Appearance of a new amino group signal and upfield shifts of aromatic protons compared to the nitro precursor. IR: Disappearance of nitro group bands and appearance of N-H stretching bands for the new amino group. MS: Molecular ion peak at m/z 139. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections outline the methodologies for the synthesis and characterization of the key reaction products of this compound.
Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This procedure describes the nitration of this compound.
Materials:
-
This compound
-
Potassium nitrate
-
Sulfuric acid
Procedure:
-
This compound is carefully added to concentrated sulfuric acid at a controlled temperature.
-
Potassium nitrate is then added portion-wise to the mixture.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured over ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried to yield 2-amino-6-methoxy-3-nitropyridine.[3]
Synthesis of 2,3-Diamino-6-methoxypyridine
This protocol details the reduction of the nitro group to an amino group.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
2-Amino-6-methoxy-3-nitropyridine is dissolved in methanol in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through celite.
-
The solvent is evaporated under reduced pressure to yield 2,3-diamino-6-methoxypyridine.[3]
Analytical Characterization Workflow
A systematic analytical workflow is essential for the unambiguous identification and purity assessment of the synthesized compounds.
Caption: Workflow for the synthesis and analytical characterization of this compound derivatives.
Alternative Reaction Pathways and Products
While nitration is a common transformation, the amino group of this compound can also undergo other reactions, such as acylation or alkylation. It is crucial for researchers to be aware of these possibilities to avoid misidentification of products.
For instance, reaction with an acyl chloride would yield an N-acylated product. The analytical data for such a product would differ significantly from the nitrated derivative, primarily in the appearance of a carbonyl signal in the ¹³C NMR and IR spectra, and a corresponding mass increase in the mass spectrum.
Caption: Alternative reaction pathways for this compound.
By following the detailed protocols and utilizing the comparative analytical data presented in this guide, researchers can confidently confirm the identity of their this compound reaction products, ensuring the accuracy and reliability of their scientific findings.
References
Safety Operating Guide
Proper Disposal of 2-Amino-6-methoxypyridine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-6-methoxypyridine, tailored for researchers, scientists, and drug development professionals.
This compound, a heterocyclic amine commonly used in pharmaceutical synthesis, is classified as a hazardous substance. Its disposal must be conducted in strict adherence to local, state, and federal regulations to mitigate risks to human health and the environment. Improper disposal can lead to contamination of soil and water, and may result in significant legal and financial penalties.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent incompatible chemical reactions.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or if it has been in storage for a period approaching the regulatory limit (often 90 days for large quantity generators), arrange for its collection by a certified hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed.
-
The first rinseate from the container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Crucially, this compound should never be disposed of down the drain or in regular trash. [1]
Quantitative Data and Regulatory Information
| Parameter | Value/Guideline | Source |
| RCRA Waste Code | Pyridine is listed as U196 . Spent solvent mixtures containing pyridine may be classified as F005 . This compound waste should be evaluated to determine if it meets these listings. | [2][3][4] |
| Reportable Quantity (RQ) | For Pyridine (U196): 1,000 lbs (454 kg) . A specific RQ for this compound is not listed; however, releases of waste streams containing it may be reportable based on the characteristics of the waste. | [5] |
| Land Disposal Restrictions (LDR) | Pyridine-containing wastes must meet specific treatment standards before they can be land disposed. These standards are concentration-based. | [1][6] |
| Incineration Temperature | Recommended for pyridine wastes: 820°C - 1,600°C in a rotary kiln incinerator or 650°C - 1,600°C for liquid injection incineration. | [7] |
Experimental Protocols: Neutralization of Residues
For the neutralization of small amounts of this compound residues in laboratory glassware prior to cleaning, the following general procedure, adapted from protocols for pyridine, can be followed with extreme caution. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation: Prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Neutralization: Slowly and carefully add the dilute hydrochloric acid to the vessel containing the this compound residue. The reaction is exothermic. The pyridine nitrogen will be protonated to form the hydrochloride salt, which is more water-soluble.
-
Verification: Check the pH of the resulting solution to ensure it is acidic, indicating that the base has been neutralized.
-
Disposal of Neutralized Solution: The neutralized solution must still be disposed of as hazardous waste. Collect it in a properly labeled container for hazardous waste pickup.
This procedure is intended for trace residues only and is not a method for bulk disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

